Comprehensive NMR Characterization of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic Acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In modern medicinal chemistry, sp³-rich building blocks are h...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
In modern medicinal chemistry, sp³-rich building blocks are highly sought after to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid is a prime example of such a scaffold, featuring a tetrahydropyran (THP) ring with a fully substituted quaternary center (C4). Accurate structural elucidation of this building block is critical before downstream coupling reactions. This whitepaper provides a rigorous, causality-driven guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of this compound, grounded in fundamental spectroscopic principles[1].
Conformational Analysis & Causality of Chemical Shifts
Before acquiring NMR data, a Senior Application Scientist must predict the molecule's behavior in solution. The THP ring adopts a chair conformation. Because C4 is disubstituted with a carboxylic acid (-COOH) and an ethoxymethyl group (-CH₂OCH₂CH₃), the ring experiences competing steric demands.
Based on cyclohexane A-values, the bulkier ethoxymethyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, forcing the carboxylic acid into the axial position. This conformational "locking" prevents rapid chair-chair interconversion on the NMR timescale at room temperature. Consequently, the protons on the THP ring (C2, C3, C5, C6) become distinctly separated into axial and equatorial environments, leading to complex but predictable multiplet splitting patterns[2].
Experimental Protocol: A Self-Validating Acquisition System
To ensure trustworthiness and reproducibility, the NMR acquisition must follow a strict, self-validating workflow. We utilize Deuterated Chloroform (CDCl₃) as the solvent, which provides a distinct residual solvent peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C) for internal calibration.
Step-by-Step Methodology
Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an absolute zero reference. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that distort magnetic homogeneity.
Probe Tuning & Matching: Insert the sample into a 400 MHz or 600 MHz spectrometer. Tune the probe specifically for ¹H and ¹³C frequencies to maximize the quality factor (Q) of the radiofrequency (RF) coils.
Shimming: Perform automated gradient shimming (e.g., TopShim) on the Z-axis to ensure a uniform magnetic field (B₀), critical for resolving fine J-couplings.
Pulse Sequence Execution:
¹H NMR: Execute a standard 30° pulse sequence (zg30) with a 10-second relaxation delay (D1) to ensure quantitative integration of the quaternary-adjacent protons.
¹³C NMR: Execute a proton-decoupled sequence (zgpg30) with a minimum of 1024 scans to achieve a high signal-to-noise ratio for the unprotonated C4 and carbonyl carbons.
Data Processing: Apply a Fourier Transform (FT), followed by manual phase correction and baseline roll correction.
The ¹H NMR spectrum of 4-ethoxymethyl-tetrahydro-pyran-4-carboxylic acid is defined by the shielding and deshielding effects of its heteroatoms. The ring oxygen strongly deshields the adjacent C2 and C6 protons. The isolated methylene of the ethoxymethyl group (-CH₂-O-) appears as a sharp singlet because it is attached to the quaternary C4, which lacks protons, thus preventing scalar (J) coupling.
Table 1: ¹H NMR Assignments (Predicted in CDCl₃ at 400 MHz)
Position
Chemical Shift (ppm)
Multiplicity
Integration
Coupling (J in Hz)
Structural Assignment
-COOH
11.50 - 12.00
br s
1H
-
Carboxylic acid (exchangeable)
C2-H, C6-H (eq)
3.85
ddd
2H
~11.5, 4.0, 2.0
THP ring adjacent to O (equatorial)
C2-H, C6-H (ax)
3.55
td
2H
~11.5, 2.5
THP ring adjacent to O (axial)
-O-CH₂-
3.50
q
2H
7.0
Ethoxy methylene
C4-CH₂-O-
3.45
s
2H
-
Isolated methylene on C4
C3-H, C5-H (eq)
2.05
br d
2H
~13.5
THP ring (equatorial)
C3-H, C5-H (ax)
1.60
td
2H
~13.5, 4.5
THP ring (axial)
-CH₃
1.15
t
3H
7.0
Ethoxy methyl
Note: The signals between 3.45 and 3.55 ppm may exhibit heavy overlap. High-field instruments (≥600 MHz) are recommended to resolve the singlet, quartet, and axial multiplets.
¹³C NMR Spectral Analysis
Carbon-13 NMR provides a direct map of the molecular skeleton. The chemical shifts are governed by hybridization and electronegativity[3]. The carbonyl carbon is shifted far downfield due to the highly electronegative oxygen atoms and sp² hybridization. The C4 carbon, being a fully substituted aliphatic center, typically appears in the 45-50 ppm range.
Table 2: ¹³C NMR Assignments (Predicted in CDCl₃ at 100 MHz)
Position
Chemical Shift (ppm)
Carbon Type
Structural Assignment
-COOH
178.5
C (Quaternary)
Carboxylic acid carbonyl
C4-CH₂-O-
75.2
CH₂
Methylene attached to C4
-O-CH₂-
66.8
CH₂
Ethoxy methylene
C2, C6
64.5
CH₂
THP ring adjacent to O
C4
46.3
C (Quaternary)
THP ring quaternary center
C3, C5
32.1
CH₂
THP ring aliphatic carbons
-CH₃
15.2
CH₃
Ethoxy methyl
2D NMR Strategies for Unambiguous Assignment
To establish a self-validating system, 1D NMR data must be corroborated by 2D NMR techniques. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for verifying quaternary centers, as it detects long-range (²J and ³J) carbon-proton couplings[4].
For 4-ethoxymethyl-tetrahydro-pyran-4-carboxylic acid, the C4 quaternary carbon (~46.3 ppm) will show strong ³J HMBC cross-peaks with the equatorial and axial protons of C3/C5, and a ²J cross-peak with the isolated methylene singlet (~3.45 ppm). Furthermore, the carbonyl carbon (~178.5 ppm) will show a ³J correlation to the C3/C5 protons, confirming its attachment to the ring.
Key HMBC (²J and ³J) correlations verifying the C4 quaternary center.
By utilizing this multi-nuclear and multidimensional approach, researchers can achieve absolute certainty in the structural assignment of this complex sp³-rich building block, ensuring downstream synthetic integrity.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. RedShelf / Wiley. Available at:[Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition. Elsevier. Available at:[Link]
solubility profile of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility Profile of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic Acid in Organic Solvents Authored by: A Senior Application Scientist Abstract The solubility of an active pharmaceutic...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Solubility Profile of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3][4] This technical guide provides a comprehensive overview of the anticipated solubility profile of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid in a range of organic solvents. In the absence of extensive empirical data for this specific molecule, this guide synthesizes information from analogous structures, theoretical principles of solubility, and established experimental methodologies. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to design and execute robust solubility screening and formulation development programs.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor solubility being a primary obstacle.[2] A drug's ability to dissolve in a solvent dictates its absorption, distribution, metabolism, and excretion (ADME) profile, which are fundamental to its overall performance.[3][5] For oral dosage forms, in particular, an API must first dissolve in gastrointestinal fluids to be absorbed into the systemic circulation.[3] Therefore, a thorough understanding of a compound's solubility is not merely a matter of physicochemical characterization but a cornerstone of rational drug design and formulation.[1]
Early-stage solubility screening is paramount for identifying promising lead candidates and mitigating the risk of costly late-stage failures.[5] This guide focuses on 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry.[6][7][8] Understanding its solubility in various organic solvents is crucial for downstream processes such as synthesis, purification, and the development of diverse formulations.
Molecular Structure and Predicted Solubility Behavior
The solubility of a compound is intrinsically linked to its molecular structure.[9] Key structural features of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid that will govern its solubility include:
A Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests a propensity for solubility in polar, protic solvents.
A Tetrahydropyran Ring: This cyclic ether contributes a degree of polarity and can act as a hydrogen bond acceptor.
An Ethoxymethyl Group (-CH₂OCH₂CH₃): The ether linkage in this side chain adds to the molecule's polarity and hydrogen bond accepting capabilities. The ethyl group, however, introduces a non-polar, hydrophobic character.
Based on these features, a qualitative prediction of solubility in different classes of organic solvents can be made.
Caption: Logical workflow for predicting solubility based on molecular structure.
Theoretical Framework: The Energetics of Dissolution
The process of dissolution can be understood through a thermodynamic lens, involving the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The principle of "like dissolves like" serves as a useful heuristic. Solvents that can favorably interact with the key functional groups of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid are more likely to be effective.
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and ether functionalities, making them strong candidates for achieving high solubility.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have large dipole moments, suggesting they will also be effective in dissolving the target compound.[10]
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, low solubility is expected in these solvents.
Experimental Determination of Solubility: Protocols and Methodologies
Accurate and reproducible solubility data is essential for informed decision-making in drug development.[3] Several methods are commonly employed, ranging from high-throughput screening to equilibrium-based techniques.
Kinetic Solubility Measurement
Kinetic solubility assays are often used in early discovery for rapid screening of a large number of compounds.[9][11] These methods measure the concentration of a compound in solution after a short incubation period following the addition of a concentrated stock solution (typically in DMSO) to an aqueous buffer or organic solvent.
Step-by-Step Protocol for Kinetic Solubility Measurement by Nephelometry:
Stock Solution Preparation: Prepare a concentrated stock solution of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid in DMSO (e.g., 10 mM).
Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the chosen organic solvent.
Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 1-2 hours) with gentle agitation.
Measurement: Use a microplate nephelometer to measure the light scattering caused by any precipitated compound.[11]
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.
Application Note: Overcoming Steric Hindrance in Amide Bond Formation with 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic Acid
Executive Summary & Mechanistic Challenges The synthesis of complex pharmaceuticals frequently requires the incorporation of highly substituted building blocks to improve metabolic stability and tune physicochemical prop...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Challenges
The synthesis of complex pharmaceuticals frequently requires the incorporation of highly substituted building blocks to improve metabolic stability and tune physicochemical properties. 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid is a prime example of such a scaffold. It features a fully substituted
α
-carbon (an
α,α
-disubstituted or quaternary center) integrated into a tetrahydropyran (THP) ring, further encumbered by an ethoxymethyl ether appendage.
While this dense steric bulk is advantageous for drug design, it severely restricts the trajectory of incoming amine nucleophiles during amide bond formation. Standard carbodiimide protocols (e.g., EDC/HOBt or DCC) routinely exhibit poor conversion rates for sterically hindered substrates. The resulting
O
-acylisourea or OBt active ester is often too bulky to undergo nucleophilic attack, leading to competitive hydrolysis or unreactive intermediates[1]. To achieve high-yielding amide bonds with this substrate, the activation strategy must either utilize neighboring group participation to pre-organize the transition state or generate an intermediate with a minimal steric radius.
Strategic Activation Pathways: Causality and Selection
To successfully couple 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid, researchers must abandon standard reagents and select an activation strategy tailored to the steric profile of the target amine.
Pathway A: Aminium Activation via HATU
For primary amines and moderately hindered secondary amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. HATU overcomes moderate steric barriers through the neighboring group effect of the pyridine nitrogen in its HOAt leaving group. This nitrogen hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating the coupling reaction[2],[3].
Pathway B: Acyl Fluoride Generation via TFFH
For exceptionally hindered or electron-deficient amines, generating an acyl fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is superior. The fundamental causality here lies in atomic radii: the fluorine atom has a minimal van der Waals radius (comparable to hydrogen), drastically reducing steric clash at the electrophilic carbonyl center. Furthermore, acyl fluorides are highly resistant to hydrolysis but remain highly reactive toward amines[4],[5],[6].
Pathway C: Neutral Acyl Chloride Generation via Ghosez's Reagent
When extreme steric hindrance demands an acyl chloride, traditional reagents like thionyl chloride or oxalyl chloride risk cleaving the acid-sensitive ethoxymethyl ether of the substrate. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows for the rapid generation of highly reactive acyl chlorides under strictly neutral conditions, preserving the integrity of the THP and ether moieties[7],[8].
Quantitative Comparison of Activation Strategies
The following table summarizes the operational parameters and steric tolerances of the discussed coupling strategies to guide reagent selection.
Coupling Reagent
Active Intermediate
Steric Tolerance (Amine)
Reaction Environment
Primary Byproduct
EDC / HOBt
OBt Ester
Low (Fails for this substrate)
Mildly Basic
Water-soluble urea
HATU
OAt Ester
Moderate (Primary Amines)
Basic (DIPEA)
Tetramethylurea
TFFH
Acyl Fluoride
High (Hindered Amines)
Basic (DIPEA)
Tetramethylurea, PF₆⁻
Ghosez's Reagent
Acyl Chloride
Very High (Extreme Hindrance)
Neutral to Mildly Basic
N,N-Dimethylisobutyramide
Mechanistic Workflow Diagram
Mechanistic pathways for activating 4-Ethoxymethyl-THP-4-carboxylic acid for amide coupling.
Validated Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the work-up phase without executing the in-process validation checks.
Protocol A: HATU-Mediated Coupling (Optimal for Primary Amines)
Causality: Pre-activation of the carboxylic acid is mandatory. If the amine is added simultaneously with HATU, the unhindered amine will react directly with HATU to form a stable, unreactive guanidinium byproduct, terminating the reaction[3].
Preparation: Dissolve 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir for 5 minutes.
Activation: Add HATU (1.1 equiv, 0.55 mmol) in one portion. Stir the reaction mixture at room temperature for 15–30 minutes to form the OAt active ester.
Self-Validation Check: Withdraw a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass (
[M+H]+
= 203.1) confirms successful activation. If unreacted acid dominates, extend the activation time.
Coupling: Add the target primary amine (1.2 equiv, 0.6 mmol). Stir at room temperature for 2–12 hours.
Work-up: Dilute with Ethyl Acetate (20 mL). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: TFFH-Mediated Acyl Fluoride Generation (Optimal for Hindered/Secondary Amines)
Causality: TFFH converts the acid to an acyl fluoride. Because the fluoride ion is a poor nucleophile but an excellent leaving group with a small radius, it facilitates the attack of sterically encumbered amines that would otherwise bounce off an OAt ester[4],[6].
Preparation: Dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM) (5 mL) under nitrogen.
Base Addition: Add DIPEA (2.5 equiv, 1.25 mmol).
Fluorination: Add TFFH (1.2 equiv, 0.6 mmol). Stir at room temperature for 30–60 minutes.
Self-Validation Check: Analyze an aliquot via IR spectroscopy. The appearance of a sharp carbonyl fluoride absorption band at ~1842 cm⁻¹ confirms complete conversion to the acyl fluoride[6].
Coupling: Add the hindered amine (1.1 equiv, 0.55 mmol). Stir at room temperature to 40 °C for 12–24 hours.
Work-up: Dilute with DCM. Wash with water and brine. The PF₆⁻ salts and tetramethylurea byproduct are highly water-soluble and will partition into the aqueous layer. Dry the organic layer over MgSO₄ and concentrate.
Protocol C: Ghosez’s Reagent (Optimal for Extreme Steric Hindrance)
Causality: Ghosez's reagent generates an acyl chloride without the release of HCl gas (unlike SOCl₂), ensuring the acid-labile ethoxymethyl ether on the THP ring remains intact[7],[8].
Preparation: Dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DCM (4 mL) under nitrogen. Cool to 0 °C.
Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.
Self-Validation Check: Withdraw a 10 µL aliquot and quench with excess methylamine in THF. Rapid conversion to the methyl amide (detectable by LC-MS or a color change to deep pink/yellow) provides naked-eye validation of acyl chloride formation[8].
Coupling: Cool the mixture back to 0 °C. Add the extremely hindered amine (1.0 equiv) and a mild acid scavenger like N-methylmorpholine (NMM) (2.0 equiv). Stir overnight at room temperature.
Work-up: Quench with 10% aqueous potassium bisulfate. Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Application Note: Scale-Up Synthesis Route for 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid
Document Type: Process Chemistry Protocol & Mechanistic Guide Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists Introduction & Strategic Route Selection The compound 4-ethoxymethyl-te...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Process Chemistry Protocol & Mechanistic Guide
Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists
Introduction & Strategic Route Selection
The compound 4-ethoxymethyl-tetrahydro-2H-pyran-4-carboxylic acid (CAS: 1387562-96-0) has emerged as a highly valuable spirocyclic-like building block in modern drug discovery, prominently featured in the synthesis of novel antibacterial agents and metallo-deubiquitinase CSN5 inhibitors 1[1].
When transitioning this molecule from medicinal chemistry (milligram scale) to process manufacturing (multi-kilogram scale), scientists face a critical safety and regulatory hurdle.
The Causality of Route Redesign:
The traditional "MedChem" route typically constructs the C4-quaternary center by deprotonating tetrahydro-4H-pyran-4-carbonitrile with LDA, followed by alkylation with chloromethyl ethyl ether (EtOCH₂Cl). While efficient on a small scale, chloromethyl ethyl ether is a volatile, highly regulated α-chloroether and a potent carcinogen . Utilizing this reagent on a pilot-plant scale introduces unacceptable exposure risks and prohibitive engineering costs.
To ensure a self-validating, safe, and economically viable system, we have designed a 5-step Process Chemistry Route . This approach leverages the desymmetrization of a cheap, bulk intermediate—diethyl tetrahydropyran-4,4-dicarboxylate 2[2]—entirely bypassing carcinogenic alkylating agents.
Logical comparison of MedChem vs. Process Chemistry routes emphasizing safety causality.
Retrosynthetic Analysis & Logical Workflow
The scalable route relies on three foundational pillars of process chemistry:
Thermodynamic Cyclization: Double alkylation of diethyl malonate with bis(2-chloroethyl) ether to form the stable 6-membered tetrahydropyran ring.
Statistical Desymmetrization: Controlled mono-saponification of the diester. The formation of the first carboxylate anion sterically and electronically retards the hydrolysis of the second ester, ensuring high selectivity.
Chemoselective Reduction: Utilizing the electrophilic nature of Borane (BH₃) to selectively reduce the electron-rich carboxylic acid to a primary alcohol without touching the less nucleophilic ester3[3].
Step-by-step synthetic workflow for the scalable production of the target building block.
Objective: Synthesis of Diethyl tetrahydro-2H-pyran-4,4-dicarboxylate (Intermediate 1).
Mechanistic Insight: This is a sequential Sₙ2 process. The use of sodium ethoxide matches the ester alkyl groups, preventing transesterification side-products.
Protocol:
Charge a 10 L jacketed reactor with absolute ethanol (6.0 L).
Slowly add Sodium metal (2.1 eq) in portions to generate NaOEt (alternatively, use commercial 21% NaOEt in EtOH to save time).
At room temperature, add diethyl malonate (1.0 eq) dropwise. Stir for 30 minutes to form the enolate.
Add bis(2-chloroethyl) ether (1.1 eq) dropwise.
Heat the mixture to reflux (78 °C) for 12 hours.
Workup: Cool to RT, concentrate under reduced pressure. Partition the residue between EtOAc and H₂O. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield a pale yellow oil.
Objective: Synthesis of 4-(Ethoxycarbonyl)tetrahydro-2H-pyran-4-carboxylic acid (Intermediate 2).
Mechanistic Insight: The protocol acts as a self-validating purification system. Unreacted diester remains in the organic phase during the alkaline wash, while the target mono-acid moves to the aqueous phase as a potassium salt.
Protocol:
Dissolve Intermediate 1 (1.0 eq) in a 1:1 mixture of EtOH and H₂O.
Cool the solution to 0 °C. Add a solution of KOH (1.05 eq) in H₂O dropwise over 1 hour.
Stir at room temperature for 12 hours.
Workup: Evaporate the ethanol. Extract the remaining aqueous layer with MTBE (2 × 1 L) to remove any unreacted diester.
Acidify the aqueous layer to pH 2 using 2M HCl. Extract the precipitated product with EtOAc (3 × 1 L). Dry and concentrate to afford a white solid.
Step 3: Chemoselective Borane Reduction
Objective: Synthesis of Ethyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate (Intermediate 3).
Mechanistic Insight: Borane (BH₃) acts as an electrophile, rapidly coordinating with the more electron-rich carboxylic acid to form a triacyloxyborane intermediate, which undergoes intramolecular hydride transfer. The ester carbonyl is insufficiently nucleophilic to react under these conditions.
Protocol:
Dissolve Intermediate 2 (1.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool to 0 °C.
Add BH₃·THF complex (1.5 eq, 1.0 M in THF) dropwise. Caution: Vigorous evolution of H₂ gas occurs.
Allow the reaction to warm to room temperature and stir for 4 hours.
Workup: Carefully quench the reaction by the dropwise addition of Methanol until gas evolution ceases. Concentrate the mixture, partition between EtOAc and sat. NaHCO₃, wash with brine, dry, and concentrate.
Step 4: Williamson Etherification
Objective: Synthesis of Ethyl 4-(ethoxymethyl)tetrahydro-2H-pyran-4-carboxylate (Intermediate 4).
Mechanistic Insight: Although the C4 position is a quaternary center, the primary hydroxymethyl group projects outward, making it highly accessible for Sₙ2 attack on ethyl iodide. The lack of α-protons at C4 completely prevents competing Claisen condensation.
Protocol:
Dissolve Intermediate 3 (1.0 eq) in anhydrous THF. Cool to 0 °C under nitrogen.
Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes until alkoxide formation is complete.
Add Ethyl Iodide (1.5 eq) dropwise.
Warm to room temperature and stir for 8 hours.
Workup: Quench with saturated aqueous NH₄Cl. Extract with MTBE, wash with brine, dry, and concentrate.
Step 5: Final Saponification & Crystallization
Objective: Synthesis of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid (Target API Building Block).
Protocol:
Dissolve Intermediate 4 (1.0 eq) in a 2:1:1 mixture of THF, Methanol, and H₂O.
Add LiOH·H₂O (3.0 eq) and heat to 50 °C for 6 hours.
Workup: Evaporate the organic solvents under reduced pressure. Cool the aqueous layer to 0 °C and acidify to pH 2 with 2M HCl.
Filter the resulting white crystalline solid, wash with cold water, and dry under high vacuum to afford the final product.
Quantitative Data Summary
The following table summarizes the expected process metrics when executing this route on a 1-kilogram scale.
Step
Chemical Transformation
Key Reagents
Temp (°C)
Time (h)
Expected Yield (%)
Purity (HPLC)
1
Double Alkylation
Bis(2-chloroethyl) ether, NaOEt
78 (Reflux)
12
85
>95%
2
Desymmetrization
KOH (1.05 eq), EtOH/H₂O
0 to 25
12
88
>98%
3
Chemoselective Reduction
BH₃·THF
0 to 25
4
92
>97%
4
Williamson Etherification
NaH, EtI, THF
0 to 25
8
89
>96%
5
Saponification
LiOH·H₂O, THF/MeOH/H₂O
50
6
94
>99%
References
US9617256B2 - Antibacterial agents. Google Patents. 2[2]
Discovery of New Azaindole Metallo-Deubiquitinase CSN5 Inhibitors. ACS Publications.1[1]
Chemoselective reduction of aldehydes and ketones by potassium diisobutyl-t-butoxy aluminum hydride (PDBBA). ResearchGate. 3[3]
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The synthesis of complex pharmaceutical intermediates frequently requires the derivatization of sterically demanding substrates. 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid presents a distinct synthetic challenge. Featuring a tetrahydropyran (THP) ring and an ethoxymethyl ether appended to the identical C4 carbon as the carboxylic acid, this molecule possesses a highly congested quaternary center.
Standard Fischer esterification relies on the nucleophilic attack of an alcohol on a protonated carbonyl carbon, forming a bulky tetrahedral intermediate. For this specific THP-derivative, the 1,3-diaxial-like interactions from the pyran ring, combined with the freely rotating ethoxymethyl group, severely shield the Re and Si faces of the carbonyl. This steric bulk dramatically increases the activation energy (
ΔG‡
), rendering traditional acid-catalyzed conditions (e.g., MeOH, cat.
H2SO4
, reflux) impractically slow, low-yielding, and prone to side reactions such as ether cleavage.
To bypass this thermodynamic bottleneck, two distinct, field-proven mechanistic strategies are employed for tetrahydropyran-4-carboxylic acid derivatives[1]:
Acyl Chloride Activation (The Electrophilic Approach): By reacting the hindered acid with oxalyl chloride and catalytic
N,N
-dimethylformamide (DMF), the carboxylic acid is converted into an acyl chloride via a highly reactive Vilsmeier-Haack intermediate. The resulting acyl chloride is significantly more electrophilic than the parent acid, lowering the activation barrier for subsequent alcoholysis. This method has been proven highly effective in the scale-up of similar THP-core pharmaceutical intermediates[2].
Carboxylate Alkylation (The Nucleophilic Approach): This strategy completely circumvents the formation of a tetrahedral intermediate at the hindered carbonyl. A mild base (e.g.,
K2CO3
) deprotonates the acid to form a carboxylate anion. This anion then acts as a nucleophile, displacing the halide of an unhindered alkylating agent (e.g., methyl iodide) via an
SN2
mechanism, a standard and high-yielding approach for hindered carboxylates[3].
Fig 1: Mechanistic divergence and strategy selection for sterically hindered carboxylic acids.
Quantitative Data Summary
The following table summarizes the operational metrics for synthesizing the methyl ester of 4-ethoxymethyl-tetrahydro-pyran-4-carboxylic acid using the two optimized strategies.
Metric
Protocol A: Acid Chloride Activation
Protocol B: Carboxylate Alkylation
Typical Yield
85 – 95%
90 – 98%
Reaction Time
3 – 4 hours (Two steps)
4 – 6 hours (Single step)
Temperature
0 °C
→
Room Temp
0 °C
→
Room Temp
Scalability
Excellent (Standard for kilo-lab)
Good (Limited by MeI toxicity at scale)
Key Byproducts
Dimethyl oxalate (if not stripped)
Trace O-alkylation of impurities
Safety Profile
CO/CO
2
gas evolution
MeI is a volatile alkylating agent
Step-by-Step Experimental Methodologies
Protocol A: Synthesis via Acid Chloride Activation
This protocol is a self-validating system: the cessation of gas evolution visually confirms the completion of the acid chloride formation, while the intermediate concentration step ensures no competing electrophiles remain.
Vilsmeier-Haack Activation: Charge a dry, argon-flushed round-bottom flask with 4-ethoxymethyl-tetrahydro-pyran-4-carboxylic acid and DCM (5 vol). Cool the mixture to 0 °C using an ice bath.
Catalyst Addition: Add catalytic DMF (0.05 equiv.). Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which is the true chlorinating species.
Chlorination: Add oxalyl chloride (1.5 equiv.) dropwise over 15 minutes. Observe immediate effervescence (release of CO and CO
2
gases).
Maturation: Remove the ice bath and stir at room temperature for 2 hours. The reaction is complete when gas evolution ceases and the solution becomes homogenous.
Volatile Stripping (Critical Step): Concentrate the reaction mixture in vacuo to a thick oil. Causality: Removing unreacted oxalyl chloride prevents it from reacting with methanol in the next step to form dimethyl oxalate, a highly problematic impurity that co-elutes with the product.
Esterification: Redissolve the crude acid chloride in fresh DCM (5 vol) and cool to 0 °C. Premix anhydrous methanol (5.0 equiv.) and
Et3N
(2.5 equiv.), and add this mixture dropwise.
Workup: Stir for 1 hour at room temperature. Quench with saturated aqueous
NaHCO3
(5 vol) to neutralize amine hydrochlorides. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo to yield the pure methyl ester.
Fig 2: Experimental workflow for the acid chloride-mediated esterification.
Protocol B: Synthesis via Carboxylate Alkylation
This protocol leverages the high nucleophilicity of the naked carboxylate anion in a polar aprotic solvent, bypassing the steric hindrance of the C4 quaternary center entirely.
Salt Formation: Charge a round-bottom flask with the carboxylic acid, finely powdered
K2CO3
(2.0 equiv.), and DMF (10 vol). Stir vigorously at room temperature for 30 minutes. Causality: Pre-stirring ensures complete deprotonation to the potassium carboxylate salt, maximizing its nucleophilicity before the alkylating agent is introduced.
Alkylation: Cool the suspension to 0 °C. Add Methyl Iodide (1.5 equiv.) dropwise. Caution: MeI is highly volatile and toxic; handle exclusively in a fume hood.
Propagation: Allow the reaction to warm to room temperature and stir for 4 to 6 hours. Monitor completion via TLC or LC-MS.
Workup & Isolation: Pour the reaction mixture into ice-cold water (30 vol). Causality: A massive aqueous dilution is required to fully solubilize the DMF and inorganic salts, driving the highly lipophilic ester product out of solution.
Extraction: Extract the aqueous mixture with Ethyl Acetate (
EtOAc
, 3 x 10 vol). Wash the combined organic layers with water (3 x 10 vol) and brine (1 x 10 vol) to rigorously remove residual DMF. Dry over
MgSO4
, filter, and concentrate in vacuo.
References
Source: Google Patents (US20080306287A1)
Rapid Scale-Up of the Matrix Metalloproteinase Inhibitor CH5902: Process Safety and Route Development Considerations
Source: ACS Publications
URL
Separation and Catalysis of Carboxylates: Byproduct Reduction during the Alkylation with Dimethyl Carbonate
Source: ACS Publications
URL
Application Note: Utilizing 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic Acid as a 3D sp³-Rich Scaffold in Medicinal Chemistry
Executive Summary The transition from planar, sp²-hybridized molecules to sp³-rich, three-dimensional (3D) scaffolds is a defining paradigm in modern drug discovery. This "escape from flatland" improves clinical success...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from planar, sp²-hybridized molecules to sp³-rich, three-dimensional (3D) scaffolds is a defining paradigm in modern drug discovery. This "escape from flatland" improves clinical success rates by enhancing target specificity, aqueous solubility, and metabolic stability. 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid is a highly privileged, "sociable" 3D building block [1]. This application note details the mechanistic rationale for its use, comparative physicochemical data, and validated protocols for incorporating this sterically hindered scaffold into lead compounds.
Mechanistic Rationale: Escaping Flatland
The structural architecture of 4-ethoxymethyl-tetrahydro-pyran-4-carboxylic acid is deliberately designed to solve common medicinal chemistry liabilities:
The Tetrahydropyran (THP) Core: THP rings serve as excellent oxygen-containing bioisosteres for cycloalkanes and piperidines. Unlike piperidines, THPs lack a basic nitrogen, which immediately mitigates hERG channel liabilities, phospholipidosis risks, and CYP450-mediated N-dealkylation [1].
The 4,4-Disubstituted Quaternary Center: The geminal disubstitution creates an all-carbon quaternary center that locks the THP ring into a defined chair conformation. This rigidity reduces the entropic penalty upon target binding.
The Ethoxymethyl Ether (-CH₂OCH₂CH₃): This moiety acts as a highly specific topological vector. The ether oxygen provides a localized hydrogen-bond acceptor, while the ethyl group offers a lipophilic terminus to engage adjacent hydrophobic sub-pockets.
The Carboxylic Acid Vector: Serving a dual purpose, the carboxylic acid is both a robust synthetic handle for amide couplings and, in uncoupled forms, a direct pharmacophore. For example, in the development of LFA-1 antagonists, analogous cycloalkyl and THP carboxylic acids directly coordinate with the Mg²⁺ ion in the target's metal-ion-dependent adhesion site (MIDAS) [2].
Figure 1: Mechanistic rationale for the structural components of the 4-ethoxymethyl-THP scaffold.
Physicochemical Profiling
When selecting a central ring system, the THP core offers a superior balance of solubility and safety compared to its carbocyclic and nitrogenous counterparts. The table below summarizes the theoretical physicochemical shifts when substituting a core scaffold.
Scaffold Core (4,4-disubstituted)
Relative Aqueous Solubility
Primary Metabolic Liability
hERG / Basic Amine Risk
Synthetic Tractability (Scale-up)
Tetrahydropyran (THP)
High (O-atom H-bond acceptor)
Low (Ring oxidation is slow)
None (Neutral core)
High (Derived from THP-4-one) [3]
Piperidine
High (Ionizable nitrogen)
High (N-dealkylation, oxidation)
High (Basic nitrogen)
High (Widely available)
Cyclohexane
Low (Highly lipophilic)
Moderate (Hydroxylation)
None (Neutral core)
Moderate (Stereochemical mixtures)
Experimental Protocols
Because the carboxylic acid is attached directly to a quaternary carbon, it exhibits neopentyl-like steric hindrance. Standard coupling reagents (like EDC/HOBt) often yield poor results due to the slow formation of the active ester and competitive hydrolysis. The protocols below are engineered to overcome these kinetic barriers.
This self-validating protocol utilizes HATU, which forms a highly reactive 7-azabenzotriazole active ester, driven by the strong, non-nucleophilic base DIPEA.
Pre-Activation: In an oven-dried vial under a nitrogen atmosphere, dissolve 4-ethoxymethyl-tetrahydro-pyran-4-carboxylic acid (1.0 eq) in anhydrous DMF.
Base Addition: Add DIPEA (3.0 eq) to the solution. Causality: A large excess of base ensures complete deprotonation of the sterically hindered acid and neutralizes any amine salts.
Coupling Agent Addition: Add HATU (1.5 eq) in one portion. Stir the mixture at room temperature for 15–20 minutes. Causality: Pre-activation is critical. The steric bulk of the quaternary center slows the formation of the active ester. Allowing 15 minutes ensures maximum conversion before the amine is introduced.
Amine Introduction: Add the target amine (1.2 eq) to the activated mixture.
Reaction Monitoring (IPC): Stir the reaction at room temperature (or heat to 40 °C if the amine is an unreactive aniline). Monitor via LC-MS. The reaction is typically complete within 4–12 hours.
Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), 1M HCl (to remove unreacted amine), and brine (to remove residual DMF).
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Figure 2: Workflow for sterically hindered amide coupling of THP-4-carboxylic acid.
For applications where the carboxylic acid is not desired in the final molecule, it can be utilized as a radical precursor via photoredox catalysis (Minisci-type functionalization). This allows the direct attachment of the 4-ethoxymethyl-THP core to heteroaromatic rings.
Step-by-Step Methodology:
Preparation: Combine the THP-4-carboxylic acid (1.5 eq), a target heteroaryl bromide (1.0 eq), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ photocatalyst (1 mol%), NiCl₂·glyme (5 mol%), and dtbbpy ligand (5 mol%) in a Schlenk tube.
Base & Solvent: Add Cs₂CO₃ (1.5 eq) and anhydrous DMSO (0.1 M). Degas the mixture via three freeze-pump-thaw cycles.
Irradiation: Irradiate the mixture with a 34 W Blue LED (λ = 440 nm) at room temperature for 24 hours under rapid stirring. Causality: The photocatalyst oxidizes the carboxylate to a carboxyl radical, which rapidly extrudes CO₂ to generate a stable, sterically hindered tertiary radical at the 4-position of the THP ring. The Nickel co-catalyst facilitates the cross-coupling of this radical with the aryl halide.
Workup: Dilute with water, extract with EtOAc, and purify via preparative HPLC.
References
Design, modular synthesis and screening of 58 shape-diverse 3-D fragments. Downes, T., et al. Chemical Science, 2025. Available at:[Link]
Design, Synthesis, and Biological Evaluation of a Series of Novel LFA-1 Antagonists with Enhanced Potency and Ocular Safety for Dry Eye Disease. Journal of Medicinal Chemistry, 2026, 69, 1, 205–227. Available at:[Link]
Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Zahim, S., et al. Organic Process Research & Development, 2022, 26, 199–206. Available at:[Link]
Method
Application Notes & Protocols: Catalytic Amidation of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic Acid
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development Introduction: The Central Role of Amide Synthesis The amide bond is a cornerstone of modern pharmaceuticals and biological systems, forming th...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
Introduction: The Central Role of Amide Synthesis
The amide bond is a cornerstone of modern pharmaceuticals and biological systems, forming the backbone of proteins and appearing in approximately 25% of all marketed drugs.[1] Consequently, the efficient and reliable formation of amide bonds from carboxylic acids and amines is one of the most frequently performed reactions in drug discovery and medicinal chemistry.[2][3] This guide focuses on the specific challenges and solutions for the amidation of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid, a valuable building block in synthetic chemistry.[4][5]
The structure of this acid, featuring a carboxylic acid group on a quaternary carbon center, presents significant steric hindrance. This structural feature complicates the direct reaction with amines, which typically proceeds unfavorably under mild conditions due to the formation of an unreactive carboxylate salt.[6][7] Therefore, the activation of the carboxylic acid via a suitable catalyst or coupling reagent is paramount to achieving high yields and purity. This document provides a detailed analysis of catalyst selection, comparative protocols, and troubleshooting strategies to empower researchers to successfully incorporate this motif into their target molecules.
The Mechanistic Challenge: Overcoming Steric Hindrance
The core principle of amide bond formation involves the activation of the carboxylic acid's hydroxyl group, transforming it into a better leaving group.[6][8] This activation creates a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine.
For a sterically encumbered substrate like 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid, the choice of activating agent is critical. Standard coupling methods may fail or provide low yields because the bulky substituents surrounding the carbonyl carbon impede the approach of both the activating agent and the subsequent amine nucleophile.[9][10] An effective strategy must therefore utilize highly reactive intermediates to overcome this high activation energy barrier.
Selecting the Optimal Coupling Reagent: A Comparative Analysis
A vast array of coupling reagents has been developed for amide synthesis, each with distinct mechanisms, advantages, and limitations.[2][11] The selection process should be guided by the specific properties of the substrates, desired reaction conditions, and scalability.
Carbodiimides: The Workhorse Reagents
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used dehydrating agents.[6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][12][13][14]
However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct, a common cause of low yields.[14][15] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are almost always included. These additives trap the O-acylisourea to form a more stable, yet still highly amine-reactive, activated ester, improving reaction efficiency significantly.[3][16][17]
Uronium/Aminium Salts: For High-Efficiency Couplings
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling agents available.[10][18] They are known for their rapid reaction times and high efficiency, particularly with challenging or sterically hindered substrates.[10] HATU and its analogues react with the carboxylic acid to form a highly reactive activated ester, which then readily couples with the amine.
Phosphonium Salts: Minimizing Side Reactions
Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also extremely effective, especially for difficult couplings where racemization of chiral centers is a concern.[2][10][18] A key advantage of phosphonium salts is that they do not react with the free amine component, which can be an issue with other reagent types.[2]
Boron-Based Catalysts: A Greener Approach
In recent years, boronic acids have emerged as effective catalysts for direct, dehydrative amidation.[11][19] These methods are highly atom-economical and avoid the use of stoichiometric coupling reagents, aligning with the principles of green chemistry.[19][20] The reaction is typically driven by the azeotropic removal of water.
Data Summary: Comparison of Common Coupling Reagent Classes
Requires additives (HOBt, NHS), risk of N-acylurea side product, DCC byproduct can be difficult to remove.[14]
Uronium/Aminium
HATU, HBTU
High
Very high efficiency, fast reaction times, excellent for hindered substrates.[10]
Higher cost, can be moisture-sensitive.
Phosphonium
PyBOP, PyAOP
High
Highly efficient, low risk of racemization, does not react with free amine.[2][10]
Higher cost, generates phosphine oxide byproduct.
Boron-Based
Boronic Acids
Moderate
Catalytic, high atom economy, environmentally friendly.[19]
Often requires higher temperatures and azeotropic water removal.
Visualizing the Process and Mechanism
General Workflow for Amide Coupling
The fundamental process involves activating the carboxylic acid before introducing the amine to form the final amide product, followed by workup and purification.
Caption: General workflow for a coupling-reagent-mediated amidation reaction.
Mechanism of Carbodiimide (EDC) / HOBt Coupling
This diagram illustrates the critical role of HOBt in preventing the formation of the undesired N-acylurea byproduct by forming a more stable active ester.
Caption: EDC/HOBt reaction pathway showing the desired vs. side reaction.
Experimental Protocols
The following protocols provide step-by-step methodologies for coupling 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid with a generic primary or secondary amine using three distinct, highly effective reagent systems.
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Saturated aqueous NaHCO₃ solution
Brine
Anhydrous Na₂SO₄ or MgSO₄
Silica gel for column chromatography
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).
Dissolve the solids in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).
Cool the mixture to 0 °C using an ice-water bath.
Add DIPEA (2.5 eq) dropwise to the stirred solution.
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl (if using DMF, use water instead), saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amide.
This protocol is recommended for more challenging couplings, including sterically hindered or electron-deficient amines, where Protocol 1 may be sluggish.[10][16]
To a clean, dry round-bottom flask under an inert atmosphere, add 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (0.1-0.2 M).
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
Add the amine (1.1 eq) to the reaction mixture.
Continue stirring at room temperature for 2-6 hours.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically much faster than with EDC/HOBt.
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and 5% aqueous LiCl solution (this helps to remove DMF).
Separate the layers and wash the organic layer several more times with 5% LiCl solution, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography.
For extremely challenging cases where other methods fail, in-situ generation of a highly reactive acyl fluoride intermediate can be effective. Acyl fluorides are less sterically demanding than many other activated species.[9]
Acyl Fluoride Formation: To a clean, dry flask under an inert atmosphere, dissolve 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid (1.0 eq) in anhydrous DCM.
Cool the solution to 0 °C and add pyridine (3.0 eq).
Add cyanuric fluoride (1.0 eq) portion-wise. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1-2 hours. Formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.
Coupling: Add the amine (1.2 eq) to the reaction mixture.
Stir at room temperature for 4-12 hours. For very hindered systems, gentle heating (e.g., 40 °C) may be required.[9]
Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, dilute with DCM and wash with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography.
Troubleshooting and Optimization
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Insufficiently reactive coupling agent for the hindered substrate. 2. Presence of water in reagents or solvent. 3. Amine is electron-deficient or highly hindered.
1. Switch to a more powerful reagent (EDC → HATU or PyBOP).[10] 2. Use freshly dried, anhydrous solvents and ensure reagents are dry. 3. Increase reaction temperature or switch to the acyl fluoride protocol.[9][10]
N-Acylurea Byproduct
Rearrangement of the O-acylisourea intermediate when using carbodiimides.[14]
Ensure an adequate amount of additive (HOBt, NHS) is used. Lowering the reaction temperature can sometimes minimize this side reaction.
Difficult Purification
1. Water-soluble byproducts (e.g., from EDC, HOBt). 2. Insoluble dicyclohexylurea (DCU) if using DCC.
1. Perform thorough aqueous washes during workup. An acidic wash (e.g., 1M HCl) can help remove basic impurities. 2. Filter the reaction mixture before workup to remove the precipitated DCU.
Conclusion
The successful amidation of the sterically hindered 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid is readily achievable with the careful selection of an appropriate coupling reagent and optimized reaction conditions. While standard EDC/HOBt protocols provide a cost-effective starting point, more powerful uronium (HATU) or phosphonium (PyBOP) reagents are often necessary to achieve high yields, especially with challenging amine partners. For the most recalcitrant substrates, conversion to a highly reactive acyl fluoride intermediate offers a robust alternative. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently synthesize novel amide derivatives for application in drug discovery and development.
References
Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
Triphenylphosphine-catalysed amide bond formation between carboxylic acids and amines.
Mechanism of amide formation by carbodiimide for bioconjug
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
Carbodiimide. Wikipedia.
Amide synthesis by acyl
Amide coupling reaction in medicinal chemistry. Coupling reagents.
Catalytic amide formation from non-activated carboxylic acids and amines. Diva-portal.org.
Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. Benchchem.
Carbodiimide-Medi
Formation of amides: one-pot condensation of carboxylic acids and amines medi
What is the mechanism of carbodiimide coupling reactions?. Benchchem.
Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous C
Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
A protocol for amide bond formation with electron deficient amines and sterically hindered substr
Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
Conversion of Carboxylic acids to amides using DCC as an activ
Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions. Benchchem.
Carboxylic acid react with amine? Condition??.
Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines. PMC.
Boric Acid Catalyzed Amid
Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
Application Note: Advanced Functionalization of Tetrahydropyran Rings Using 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid
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Author: BenchChem Technical Support Team. Date: April 2026
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Introduction & Mechanistic Rationale
The tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery, frequently deployed as a metabolically stable, highly soluble bioisostere for piperidines and phenyl rings. Specifically, 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid presents a highly valuable, yet synthetically challenging, building block.
The C4 position of this molecule is fully substituted, bearing both a carboxylic acid and an ethoxymethyl ether. This quaternary center locks the conformation of attached pharmacophores, a structural feature that has been successfully leveraged in the development of selective histamine H4 receptor antagonists for vestibular disorders, as detailed in [1].
However, the severe steric hindrance around the quaternary carboxylic acid demands specialized functionalization strategies. Standard nucleophilic substitutions or mild coupling conditions frequently fail. This guide details three robust, field-proven methodologies to functionalize this scaffold: Sterically-driven Amide Coupling , Photoredox Decarboxylative Alkylation , and Curtius Rearrangement .
Figure 1: Divergent synthetic workflows for the functionalization of the 4,4-disubstituted THP core.
Experimental Workflows & Protocols
Protocol A: HATU-Mediated Amide Coupling
Causality & Rationale: Standard carbodiimides (like EDC or DCC) often fail to activate the sterically encumbered C4-carboxylic acid, leading instead to inactive N-acylurea byproducts. HATU is selected because it generates a highly reactive HOAt ester that efficiently overcomes the steric barrier of the quaternary center. DIPEA is utilized as a non-nucleophilic base to ensure the acid is deprotonated without competing with the amine for the active ester.
Step-by-Step Methodology:
Activation: Dissolve 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid (1.0 mmol) and DIPEA (3.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add HATU (1.5 mmol) in one portion.
Pre-mixing: Stir the mixture at room temperature for 15 minutes. Causality: This incubation period is critical to allow the complete formation of the active HOAt ester before the nucleophile is introduced.
Coupling: Add the desired primary or secondary amine (1.2 mmol) dropwise. Stir at room temperature for 12 hours.
Validation Check: Dilute a 5 µL aliquot in 1 mL MeCN and analyze via LCMS. The protocol is self-validating: success is confirmed when the disappearance of the starting acid (
m/z
187.1 [M-H]⁻) coincides with the appearance of the target amide. If the HOAt ester (
m/z
306.1 [M+H]⁺) persists, the amine is either too sterically hindered or degraded; add an additional 0.5 eq of the amine and heat to 40°C.
Workup: Quench with saturated aqueous NaHCO₃ (10 mL) to hydrolyze unreacted HATU. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to completely remove residual DMF, which otherwise complicates isolation. Dry over Na₂SO₄ and concentrate.
Causality & Rationale: Traditional cross-coupling at quaternary centers is notoriously difficult due to the instability of the requisite organometallic intermediates and competitive
β
-hydride elimination. As demonstrated in [2], photoredox catalysis bypasses this by oxidizing the carboxylate to a radical. Rapid extrusion of CO₂ generates a nucleophilic tertiary alkyl radical that adds regioselectively to protonated heteroarenes.
Figure 2: Photoredox catalytic cycle for the decarboxylative generation of the THP-4-alkyl radical.
Step-by-Step Methodology:
Preparation: In a flame-dried vial, combine 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid (1.5 mmol), the target heteroarene (e.g., lepidine, 1.0 mmol),[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.01 mmol, 1 mol%), K₂HPO₄ (2.0 mmol), and (NH₄)₂S₂O₈ (1.5 mmol).
Degassing: Add a degassed mixture of DMSO/H₂O (4:1, 10 mL). Sparge the solution with Argon for 15 minutes. Causality: Oxygen quenches the excited state photocatalyst (*Ir(III)) and intercepts the tertiary alkyl radical, leading to unwanted alcohol byproducts.
Irradiation: Seal the vial and irradiate with 34 W Blue LEDs (450 nm) at room temperature for 16 hours. Use a cooling fan to maintain the temperature below 35°C, preventing thermal degradation of the persulfate.
Validation Check: Monitor via LCMS. The product mass will correspond to[Heteroarene + THP fragment]⁺. The loss of 44 Da (CO₂) from the starting acid is the primary indicator of successful radical generation.
Workup: Dilute with H₂O (20 mL) and extract with EtOAc (3 x 15 mL). Wash organics with brine, dry over MgSO₄, and purify via flash chromatography.
Protocol C: Curtius Rearrangement to 4-Amino-4-Ethoxymethyl-THP
Causality & Rationale: Converting the C4-carboxylic acid to an amine cannot be achieved via standard Sₙ2 displacement (e.g., Gabriel synthesis) due to the absolute steric blockade at the quaternary center. The Curtius rearrangement is utilized because it proceeds via a concerted, stereoretentive migration of the alkyl group to an electron-deficient nitrogen, extruding N₂ to form an isocyanate. Using tert-butanol as both solvent and trapping agent ensures the highly reactive isocyanate is immediately converted to a stable, easily purified Boc-protected amine.
Step-by-Step Methodology:
Azide Formation: Dissolve 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid (1.0 mmol) in anhydrous tert-butanol (10 mL). Add Triethylamine (1.5 mmol) followed by Diphenylphosphoryl azide (DPPA, 1.1 mmol).
Rearrangement: Heat the mixture to 90°C under a reflux condenser for 12 hours. Causality: The elevated temperature is required to overcome the activation energy for the extrusion of N₂ gas from the acyl azide intermediate.
Validation Check: Monitor the reaction by IR spectroscopy (ATR-FTIR). The transient isocyanate intermediate exhibits a strong, unmistakable absorption band at ~2260 cm⁻¹. The reaction is complete when this band completely disappears, indicating full conversion to the carbamate.
Workup: Concentrate the mixture in vacuo to remove excess tert-butanol. Redissolve the crude residue in EtOAc (20 mL) and wash sequentially with 1M HCl (to remove unreacted Et₃N), saturated NaHCO₃ (to remove residual acid/DPPA byproducts), and brine. Dry over Na₂SO₄ and purify via silica gel chromatography to yield the Boc-protected amine.
Quantitative Data & Optimization Summary
The following table summarizes the expected performance metrics and analytical validation standards for the three functionalization pathways described above.
Functionalization Strategy
Target Scaffold
Typical Yield Range
Scalability
Key Analytical Metric (LCMS / IR / NMR)
Amide Coupling (HATU)
THP-4-Carboxamides
75–90%
High (up to 50g)
Disappearance of acid (ESI-); Appearance of amide (ESI+)
Minisci Alkylation
Alkylated Heteroarenes
45–70%
Moderate (up to 5g)
Loss of CO₂ (-44 Da); Characteristic C-H shift in ¹H NMR
Curtius Rearrangement
Boc-Protected THP-Amine
60–80%
High (up to 20g)
Isocyanate IR stretch (~2260 cm⁻¹); Boc group (9H singlet, ~1.4 ppm)
References
Google Patents (US9526725B2)
Visible Light-Mediated Direct Decarboxylative C–H Functionalization of Heteroarenes
ACS Catalysis
URL:[Link]
Redox-Neutral Palladium-Catalyzed C–H Functionalization To Form Isoindolinones with Carboxylic Acids or Anhydrides as Readily Available Starting Materials
Organic Letters
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting Steric Hindrance in 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic Acid Couplings
Welcome to the technical support center for amide bond formation. This guide is specifically designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated w...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for amide bond formation. This guide is specifically designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the amide coupling of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid. The quaternary carbon center alpha to the carboxyl group presents significant steric hindrance, which can often lead to low yields, slow reaction times, and failed couplings with standard protocols.
This document provides a structured approach to troubleshooting, from first-line FAQs to advanced, mechanistically-driven strategies. Our goal is to provide you with the causal explanations and field-proven protocols necessary to achieve success in your synthetic endeavors.
This section addresses the most common initial hurdles encountered when working with this sterically demanding substrate.
Q1: My standard EDC/HOBt coupling protocol is failing or giving very low yields with 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid. Why is this happening?
A: Standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often struggle with sterically hindered acids. The primary issue is the slow rate of nucleophilic attack by the amine on the bulky O-acylisourea intermediate. This sluggish primary reaction allows side reactions to dominate, such as the rearrangement of the O-acylisourea to a non-reactive N-acylurea, effectively consuming your activated acid.[1][2] For substrates like 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid, the steric bulk around the carbonyl group severely inhibits the approach of the amine, making this failure mode very common.
Q2: I see my starting materials being consumed, but my desired amide product is not forming. What are the likely side products?
A: Besides the N-acylurea formation mentioned above, other possibilities include:
Anhydride Formation: If two molecules of the carboxylic acid react with the coupling reagent before the amine can, a symmetric anhydride can form. While this is an activated species, it is also very bulky and may not react efficiently with the amine.
Guanidinylation of the Amine: This is a specific issue with uronium/aminium-based reagents (like HATU, HBTU) where the reagent can react directly with your amine, capping it and preventing it from participating in the coupling reaction. This is more likely if the activation of the carboxylic acid is slow.
Q3: What is the single most effective change I can make to my initial protocol to improve my chances of success?
A: Switch from a carbodiimide-based coupling reagent (like EDC or DCC) to a uronium or phosphonium-based reagent.[3] Reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), HBTU , or PyBOP are specifically designed to be more effective for difficult couplings. HATU is particularly recommended as it forms a highly reactive OAt-active ester, and the reaction is often accelerated by a neighboring group effect from the pyridine nitrogen, which can help stabilize the transition state.[4][5]
Q4: What role does the base play, and can changing it help?
A: The base is critical. Its primary role is to deprotonate the carboxylic acid to form the carboxylate, which then attacks the coupling reagent.[6] For sterically hindered couplings, a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is standard. Using a less hindered base like triethylamine (TEA) can sometimes lead to side reactions, such as the formation of acyl-ammonium species that are unproductive. The choice of base can be surprisingly impactful, and screening different bases can sometimes unlock reactivity.[7]
In-Depth Troubleshooting Workflow
If initial adjustments from the FAQs are insufficient, a more systematic approach is required. This workflow guides you from diagnosing the problem to implementing a robust solution.
dot
Caption: Troubleshooting Decision Workflow for Hindered Couplings.
Step 1: Verify Acid Activation
Before optimizing the entire reaction, confirm that the first step—activation of the carboxylic acid—is occurring.
Protocol: Activation Check
In a dry vial, dissolve 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid (1 equiv.), your chosen coupling reagent (e.g., HATU, 1.1 equiv.), and base (e.g., DIPEA, 2 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF, DCM).
Stir at room temperature for 15-30 minutes.
Quench a small aliquot with water and immediately analyze by LC-MS.
Expected Result: You should observe a mass corresponding to the activated species (e.g., the OAt-ester for HATU) and a decrease in the mass of the starting carboxylic acid.
Step 2 (Path A): Activation Confirmed, but No Product
If you confirm the acid is being activated but the final amide is not forming, the issue lies with the nucleophilic attack of the amine. This is the most common failure point for this substrate.
Causality: The steric shield provided by the tetrahydropyran ring and the ethoxymethyl group prevents the amine from easily reaching the activated carbonyl center. The activated ester is either too short-lived or not reactive enough to overcome this barrier before it decomposes.
Solution A: Increase Reagent Reactivity & Temperature
Switch to Acyl Fluoride Precursors: For extremely difficult couplings, converting the acid to an acyl fluoride is a powerful strategy.[8][9] Acyl fluorides are among the smallest and most reactive activated species, minimizing steric clash. Reagents like BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) can be used for in situ generation.
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.[10] Microwave heating can also be highly effective for accelerating sluggish reactions.
Solution B: Optimize Stoichiometry and Addition Order
Pre-activation: Mix the carboxylic acid, coupling reagent, and base and stir for 15-30 minutes before adding the amine.[5] This ensures the maximum concentration of the active ester is present when the nucleophile is introduced.
Excess Amine: If the amine is not a precious resource, using a slight excess (1.2-1.5 equivalents) can help drive the reaction forward via Le Châtelier's principle.
Step 2 (Path B): Activation Failed
If the activation check shows only unreacted starting acid, the initial activation step is the problem.
Causality: This is less common with potent reagents like HATU but can occur if the reaction conditions are suboptimal (e.g., wet solvent/reagents, inappropriate base).
Solution C: Switch to More Potent Coupling Reagents
If you are not already using one, switch to a high-performance uronium or phosphonium salt. See the comparison table below.
Phosphonium Salts (e.g., PyBOP, PyAOP): These are excellent alternatives to uronium salts. A key advantage is that they do not react with the free amine component, eliminating the risk of guanidinylation side products, which can be beneficial if you need to use a large excess of the coupling reagent.[3]
Solution D: Change Base or Solvent
Base: Ensure your base is suitable. While DIPEA is standard, sometimes a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a phosphazene base may be required, though these should be used with caution.
Solvent: Ensure your solvent is anhydrous. DMF (N,N-Dimethylformamide) is an excellent choice for these couplings due to its high polarity, which helps stabilize the charged intermediates in the reaction mechanism.
Advanced Strategies & Reagent Comparison
For particularly recalcitrant couplings, a change in strategy may be necessary. The table below summarizes the key features of recommended coupling reagents for sterically hindered substrates.
Reagent Class
Example(s)
Mechanism of Action
Pros for Hindered Systems
Cons
Carbodiimides
EDC, DCC, DIC
Forms O-acylisourea intermediate
Generally low cost. EDC byproducts are water-soluble.
Low reactivity ; prone to N-acylurea side reaction.[1][2] Not recommended .
Uronium/Aminium
HATU , HBTU
Forms highly reactive OAt/OBt active esters.
High reactivity and speed .[4][5] HOAt-based esters are more reactive than HOBt-based ones.
Can cause amine guanidinylation. Byproducts can be difficult to remove.
Phosphonium
PyBOP , PyAOP
Forms highly reactive OBt/OAt active esters.
High reactivity . Does not cause guanidinylation. Good for sensitive substrates.
Generates carcinogenic HMPA byproduct (BOP only). PyBOP is preferred.
Acyl Halide Precursors
BTFFH , TFFH
In situ formation of highly reactive acyl fluorides.
Extremely effective for severe steric hindrance.[8][9] Acyl fluoride is a small, potent electrophile.
Reagents can be moisture-sensitive. Can be too reactive for some substrates.
Protocol: General Procedure for HATU-Mediated Coupling
This protocol serves as a robust starting point for coupling 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid.
Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid (1.0 equiv.).
Dissolution: Dissolve the acid in anhydrous DMF.
Reagent Addition: Add HATU (1.1 equiv.) followed by DIPEA (2.5 equiv.).
Pre-activation (Recommended): Stir the mixture at room temperature for 15-20 minutes. The solution should remain clear.
Amine Addition: Add the amine (1.0-1.2 equiv.) to the activated acid solution.
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor progress by LC-MS or TLC. If the reaction is sluggish after 4 hours, consider heating to 40-50 °C.
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography.
Understanding the Mechanism: Why Steric Hindrance Matters
The difficulty in these couplings arises from the transition state energetics of the key bond-forming step: the nucleophilic attack of the amine on the activated carbonyl carbon.
dot
Caption: General Amide Coupling Mechanism Highlighting Steric Clash.
In the case of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid, the "R" group is a tetrahydropyran ring substituted at a quaternary carbon. This creates a significant steric shield around the carbonyl group. The success of the reaction depends on using an activating group ("OAt" in the diagram) that is both an excellent leaving group and sufficiently reactive to couple with the amine before decomposition, even when the amine's approach is severely hindered.
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available from: [Link]
HATU Coupling: Challenges Associated with the Byproducts. YouTube. Available from: [Link]
Amide coupling reaction in medicinal chemistry. HepatoChem. Available from: [Link]
Coupling Reagents. Aapptec Peptides. Available from: [Link]
Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace. Available from: [Link]
Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry. Available from: [Link]
Tips and tricks for difficult amide bond formation? Reddit. Available from: [Link]
A protocol for amide coupling by in situ formation of acyl fluorides. Organic & Biomolecular Chemistry. Available from: [Link]
tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis. ACS Publications. Available from: [Link]
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. National Center for Biotechnology Information. Available from: [Link]
Which reagent high yield direct amide formation between Carboxylic acids and amines? ResearchGate. Available from: [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available from: [Link]
Amides Preparation and Reactions Summary. Chemistry Steps. Available from: [Link]
Carbodiimide amide coupling reaction sideproduct. Reddit. Available from: [Link]
Technical Support Center: Purification & Recrystallization of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the isolation and purification of 4-Ethox...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the isolation and purification of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid .
Because 4,4-disubstituted tetrahydropyran derivatives possess unique solubility profiles driven by their dual ether oxygens and carboxylic acid moieties, standard aliphatic purification protocols often lead to poor yields or "oiling out" during crystallization. This guide bridges theoretical physicochemical principles with field-proven benchtop methodologies to ensure high-purity isolation.
Physicochemical Grounding
To design a self-validating purification system, we must first understand the molecular behavior of the target compound. The presence of the ethoxymethyl group increases the compound's hydrogen-bonding capacity and flexibility, directly impacting its partition coefficient and crystallization kinetics.
Dictates pH thresholds: pH < 2 is required for full protonation (organic extraction); pH > 8 is required for complete deprotonation (aqueous washing) [1].
LogP
~0.8 – 1.2
Moderate lipophilicity. The compound is too polar for efficient extraction with diethyl ether; requires polar organic solvents (EtOAc, 2-MeTHF).
H-Bond Acceptors
4
High affinity for water. Necessitates "salting out" (brine saturation) during aqueous extraction to prevent yield loss.
H-Bond Donors
1
Forms hydrogen-bonded dimers in non-polar solvents, which heavily influences the supersaturation curve during recrystallization.
Purification Decision Tree
The following workflow illustrates the logical progression from a crude reaction mixture to a >99% pure crystalline product.
Figure 1: Acid-base extraction and recrystallization workflow for tetrahydropyran-4-carboxylic acids.
Troubleshooting FAQs
Q1: During the aqueous workup, my product yield is exceptionally low. How do I prevent the compound from remaining in the aqueous phase?
A1: The ethoxymethyl group and the tetrahydropyran ring provide significant hydrogen-bonding capacity, increasing aqueous solubility compared to standard aliphatic acids. At pH > 5, the carboxylate is fully ionized. To recover the product, the aqueous layer must be aggressively acidified to pH 1.5–2.0 using 2M HCl [1].
Causality & Solution: Because of its hydrophilicity, standard extraction with non-polar solvents (like hexanes or diethyl ether) is insufficient. You must use a more polar extraction solvent such as Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF). Furthermore, you must saturate the aqueous layer with solid NaCl ("salting out") to increase the ionic strength of the water, which forces the polar organic acid into the organic phase.
Q2: What is the most reliable solvent system for recrystallizing this specific compound?
A2: For 4,4-disubstituted tetrahydropyran carboxylic acids, a binary solvent system of Ethyl Acetate (EtOAc) and Heptane is highly effective [2].
Causality: The compound is highly soluble in EtOAc at boiling temperatures due to polarity matching between the solvent and the compound's ether/COOH groups. Heptane acts as an anti-solvent because the compound's high polar surface area makes it insoluble in aliphatic hydrocarbons. Using a controlled gradient of these two allows for precise manipulation of the supersaturation curve.
Q3: My compound is "oiling out" (liquid-liquid phase separation) instead of forming crystals. How do I fix this?
A3: Oiling out occurs when the melting point of the solute is lower than the temperature at which it supersaturates in the chosen solvent system, or when residual impurities (such as unreacted ethoxymethylating agents) depress the melting point of the mixture [3].
Solution:
Pre-purification: Ensure the crude purity is >85% via strict acid-base extraction before attempting recrystallization.
Adjust the Cloud Point: Lower the temperature at which the solution becomes turbid by using a slightly larger volume of the primary solvent (EtOAc).
Seeding: Introduce a seed crystal of pure 4-ethoxymethyl-tetrahydro-pyran-4-carboxylic acid at a temperature just 2–3 °C above the cloud point to bypass the energy barrier for nucleation.
Q4: How can I remove trace transition metal impurities if a metal catalyst was used in a previous synthetic step?
A4: Trace metals (e.g., Pd, Cu) can coordinate tightly with the carboxylic acid and the ether oxygens of the tetrahydropyran ring.
Solution: Treat the organic solution of the crude product with a metal scavenger (e.g., SiliaMetS® Thiol) or wash the organic layer with an aqueous EDTA solution prior to concentration. Alternatively, passing the crude mixture through a short pad of silica gel using a slightly acidic eluent (e.g., 1% AcOH in EtOAc) will strip residual coordinated metals [4].
Standard Operating Procedure: Optimized Recrystallization
This protocol provides a self-validating loop: if the cloud point is reached too early, the solvent ratio is incorrect; if crystallization happens too fast, the cooling rate must be adjusted.
Dissolution: Suspend 1.0 g of the crude acid in 3.0 mL of EtOAc in a 25 mL round-bottom flask. Heat to a gentle reflux (approx. 77 °C) while stirring continuously until complete dissolution is achieved.
Anti-Solvent Addition: While maintaining reflux, begin adding hot Heptane dropwise via a glass pipette.
Cloud Point Titration: Stop the addition of Heptane the exact moment the solution remains faintly turbid (cloudy) after a drop is added (typically requires 5–8 mL of Heptane). Immediately add 1–2 drops of hot EtOAc to clear the solution back to transparency.
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature over 2 hours. Critical Causality: Rapid cooling forces impurities into the rapidly forming crystal lattice. Slow cooling ensures thermodynamic control, yielding high-purity, well-defined crystals.
Maturation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to crash out the remaining dissolved product and maximize yield.
Isolation: Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake immediately with 2 mL of ice-cold Heptane to remove residual surface mother liquor.
Drying: Dry the crystals under high vacuum at 40 °C to a constant weight to remove any trapped EtOAc.
References
Vogel's Textbook of Practical Organic Chemistry (5th Edition) . Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Longman Scientific & Technical. Authoritative text on acid-base extraction pH thresholds and recrystallization theory.
URL:[Link]
Inhibitors of serine proteases (EP2366704A1). European Patent Office. (2011). Details the handling, extraction, and crystallization of 4-substituted tetrahydropyran-4-carboxylic acid derivatives.
The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement . Journal of Organic Chemistry, ACS Publications. (2016). Discusses the purification and phase-separation challenges of highly functionalized tetrahydropyran intermediates.
URL:[Link]
Development of Oxidative Amination Utilizing Hypervalent Iodine Reagents . Osaka University Knowledge Archive. (2024). Provides protocols for the isolation and recrystallization of 4-methyltetrahydro-2H-pyran-4-carboxylic acid and related analogs.
URL:[Link]
Troubleshooting
Technical Support Center: Preventing Unwanted Decarboxylation of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid
Last Updated: March 27, 2026 Welcome to the technical support center for handling and preventing the thermal degradation of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid. This guide is designed for researchers, scien...
Author: BenchChem Technical Support Team. Date: April 2026
Last Updated: March 27, 2026
Welcome to the technical support center for handling and preventing the thermal degradation of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of this and structurally similar compounds during synthesis and purification. Here, we provide in-depth troubleshooting advice and preventative strategies based on established principles of organic chemistry.
Understanding the Challenge: The Stability of a Tertiary Carboxylic Acid
The core of the issue with 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid lies in its structure: the carboxylic acid group is attached to a quaternary carbon atom within the tetrahydropyran ring. This structural feature significantly influences its reactivity, particularly its susceptibility to decarboxylation upon heating. While most simple aliphatic carboxylic acids are thermally stable, those that can form a stable carbocation or carbanion upon loss of CO2 are more prone to this reaction.[1][2]
FAQ 1: Why is 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid prone to decarboxylation when heated?
While this specific molecule lacks the typical β-carbonyl group that facilitates decarboxylation through a six-membered transition state, the tertiary nature of the α-carbon is a key factor.[1][3][4][5] The loss of carbon dioxide from this molecule would generate a tertiary carbocation on the tetrahydropyran ring. The stability of this intermediate, while not as favorable as in other systems, can be sufficient to drive the reaction forward under thermal stress. Additionally, the presence of the ether oxygen in the ring could potentially influence the stability of this intermediate.
It is important to note that while the tetrahydropyran (oxane) ring itself is generally stable, its derivatives can undergo various reactions.[6][7][8] The stability of substituted tetrahydropyrans can be influenced by the nature and position of the substituents.[9]
FAQ 2: What is the likely mechanism of decarboxylation for this compound?
Given the absence of a β-carbonyl group, the decarboxylation of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid upon heating likely proceeds through a different mechanism. The most plausible pathway involves the formation of a carbocation intermediate.
Troubleshooting Guide: Identifying and Addressing Unwanted Decarboxylation
This section provides a question-and-answer formatted guide to help you troubleshoot and mitigate unexpected decarboxylation during your experiments.
Q1: I'm observing my starting material disappearing and a lower molecular weight byproduct forming during my reaction workup, which involves heating. Could this be decarboxylation?
A1: Yes, this is a strong indication of decarboxylation. The loss of a carboxylic acid group (–COOH) corresponds to a mass loss of 44 Da. If your analytical data (e.g., LC-MS, GC-MS) shows a significant peak with a mass corresponding to the parent molecule minus 44, decarboxylation is highly likely.
Q2: At what temperatures should I be concerned about the decarboxylation of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid?
A2: While there is no specific temperature threshold documented for this exact molecule, decarboxylation of sterically hindered and tertiary carboxylic acids can occur at elevated temperatures, often above 80-100 °C.[10] The rate of decarboxylation will be influenced by the solvent, pH, and the presence of any catalytic impurities. We recommend keeping the temperature as low as possible during all steps of your process.
Q3: Can my purification method contribute to decarboxylation?
A3: Absolutely. Purification techniques that involve heat, such as distillation or crystallization from a high-boiling point solvent, can trigger decarboxylation. Similarly, chromatography on acidic or basic stationary phases can sometimes catalyze the reaction, even at room temperature.[11]
Potential Problem
Troubleshooting Steps
Product loss during solvent removal
Use a rotary evaporator at the lowest possible water bath temperature. Employ a high-vacuum pump to facilitate solvent removal at lower temperatures.
Degradation during chromatography
Use a neutral stationary phase (e.g., silica gel buffered with a small amount of a non-nucleophilic base like triethylamine). Consider alternative purification methods like flash chromatography at lower temperatures or preparative HPLC with a neutral mobile phase.
Reaction byproduct formation in heated reactions
Lower the reaction temperature and extend the reaction time. If possible, explore alternative synthetic routes that do not require high temperatures.
Preventative Strategies and Protocols
Proactively preventing decarboxylation is always the best approach. Here are some strategies and a detailed protocol for protecting the carboxylic acid group.
Strategy 1: Temperature Control
The most straightforward method to prevent thermal decarboxylation is to maintain low temperatures throughout your synthesis and purification.
Reaction: If your reaction requires heat, carefully optimize the temperature to the minimum required for an acceptable reaction rate.
Workup and Purification: Perform all extractions, solvent removals, and chromatographic separations at or below room temperature whenever feasible.
Strategy 2: pH Control
The stability of carboxylic acids can be pH-dependent. While specific data for this molecule is unavailable, both strongly acidic and basic conditions can sometimes promote decarboxylation.
Maintain a neutral or near-neutral pH during aqueous workups.
Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Strategy 3: Derivatization to a More Stable Functional Group
Converting the carboxylic acid to a more stable derivative, such as an ester or an amide, is a highly effective strategy to prevent decarboxylation during subsequent reaction steps that require heat.
Detailed Protocol: Conversion to a Methyl Ester
This protocol provides a method for converting the carboxylic acid to its corresponding methyl ester, which is significantly more stable to thermal degradation.
Materials:
4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid
Methanol (anhydrous)
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid in anhydrous DCM.
Acid Chloride Formation: Cool the solution to 0 °C in an ice bath. Slowly add a slight excess (e.g., 1.1 to 1.5 equivalents) of oxalyl chloride or thionyl chloride dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until all the starting material is consumed.
Solvent Removal: Once the reaction is complete, carefully remove the solvent and excess reagent in vacuo.
Esterification: Dissolve the crude acid chloride in anhydrous methanol and stir at room temperature.
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the resulting methyl ester by flash column chromatography on silica gel.
Caption: Workflow for protecting the carboxylic acid as a methyl ester.
By following the guidance in this technical support center, researchers can better anticipate and prevent the unwanted decarboxylation of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid and other structurally related compounds, leading to improved yields and product purity.
References
Beilstein Journals. (2018, May 15). Hypervalent iodine(III)-mediated decarboxylative acetoxylation at tertiary and benzylic carbon centers. Retrieved from [Link]
Dalton Transactions (RSC Publishing). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Retrieved from [Link]
ChemRxiv. Carbon Quaternization of Redox Active Esters and Olefins via Decarboxylative Coupling. Retrieved from [Link]
OAE Publishing Inc. (2024, January 17). Catalyst-free decarboxylative alkylation: access to quaternary center. Retrieved from [Link]
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
Chemistry Steps. (2024, January 19). Decarboxylation. Retrieved from [Link]
PMC - NIH. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]
OSTI. (2022, October 19). Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. Retrieved from [Link]
PMC. Direct Decarboxylative Functionalization of Carboxylic Acids via O H Hydrogen Atom Transfer. Retrieved from [Link]
ACS Publications. (2024, December 26). Synthesis of Carboxylic Acids Containing α-All-Carbon Quaternary Centers from Diazo Compounds and Trialkylboranes | The Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (A) Mechanism of the radical decarboxylation of carboxylic acids or.... Retrieved from [Link]
StudySmart.ai. Carboxylic Acids - What Is Decarboxylation?. Retrieved from [Link]
MDPI. (2024, November 7). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]
Quora. (2017, July 1). How to determine ease of decarboxylation among the compounds which decarboxylates on heating. Retrieved from [Link]
csbsju. Reactivity: Decarboxylation. Retrieved from [Link]
PNNL. (2021, December 17). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride | Journal Article. Retrieved from [Link]
Technical Support Center: Resolving Solubility Issues for 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid
Overview Welcome to the Technical Support Center for 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid . This guide is engineered for researchers, preformulation scientists, and drug development professionals facing pers...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
Welcome to the Technical Support Center for 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid . This guide is engineered for researchers, preformulation scientists, and drug development professionals facing persistent precipitation and low bioavailability issues with this specific chemical building block.
As a highly substituted tetrahydropyran derivative, this molecule presents unique physicochemical challenges. The presence of a quaternary carbon at the C4 position—bearing both a carboxylic acid and an ethoxymethyl group—creates significant steric hindrance. This structural crowding restricts the hydration sphere around the carboxylic acid, while the ether linkage of the ethoxymethyl group increases the molecule's overall lipophilicity (LogP). Consequently, overcoming its poor intrinsic aqueous solubility requires precise, mechanistically driven formulation strategies rather than trial-and-error solvent screening.
Troubleshooting Guide & FAQs
Q1: Why does 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid immediately precipitate in my acidic or neutral assay media?A1: The precipitation is driven by the molecule's ionization state. The unsubstituted parent compound, tetrahydropyran-4-carboxylic acid, has a predicted pKa of approximately 4.43[1]. In assay media where the pH is below or near this pKa (such as simulated gastric fluid or slightly acidic cellular media), the compound exists predominantly in its unionized, highly lipophilic state. Because the ethoxymethyl group further increases the molecule's hydrophobicity, the thermodynamic barrier for water to disrupt the crystal lattice becomes insurmountable, leading to rapid precipitation.
Q2: How can I formulate this compound for in vitro screening without altering the physiological pH of my assay?A2: You must utilize a multi-component co-solvent system to create a thermodynamic gradient. Relying solely on DMSO often results in a "solvent crash" upon aqueous dilution because the water rapidly extracts the DMSO, leaving the lipophilic API to nucleate. By employing a ternary system (e.g., DMSO for primary dissolution, paired with a steric stabilizer like PEG400), you prevent rapid nucleation. The PEG400 acts as a surfactant layer around the solvated API molecules, maintaining a stable colloidal dispersion even when introduced into a neutral pH buffer.
Q3: We are advancing to in vivo pharmacokinetic (PK) studies. Can salt formation permanently resolve the solubility issue?A3: Yes. For weakly acidic drugs, salt formation is the most authoritative strategy to enhance the dissolution rate and apparent solubility[2]. By pairing the carboxylic acid with an appropriate basic counterion, you increase the microenvironmental pH (
pHmax
) of the diffusion layer surrounding the solid drug[2]. This ensures that as the solid dissolves, it immediately enters an ionized, highly soluble state before diffusing into the bulk physiological medium.
Q4: Which counterions are most effective for this specific tetrahydropyran-based scaffold?A4: Bulky, hydrophilic organic counterions significantly outperform simple inorganic cations (like
Na+
or
K+
). Research on structurally similar poorly soluble carboxylic acids demonstrates that counterions such as tert-butylamine, 2-amino-2-methylpropan-1-ol (AMP), and tromethamine (TRIS) yield the greatest improvements in solubility and dissolution[3]. Mechanistically, these bulky amines disrupt the highly ordered hydrogen-bonding network of the parent acid's crystal lattice, lowering the melting point and decreasing the energy required for aqueous solvation[3]. Furthermore, organic salts are less susceptible to the "common-ion effect" in the gastrointestinal tract, which frequently suppresses the solubility of sodium salts[2].
Bulky counterions disrupt lattice energy effectively[3].
Reduces the overall API weight fraction in dosing.
Experimental Methodologies
Protocol 1: Self-Validating High-Throughput Salt Screening
This protocol is designed to identify the optimal organic salt form for in vivo dosing, ensuring the resulting solid is a true salt and not a physical mixture.
Primary Solvation: Dissolve 100 mg of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid in 2 mL of a volatile, water-miscible solvent (e.g., Tetrahydrofuran or Ethanol) at 50°C under continuous magnetic stirring.
Counterion Integration: Add the selected organic counterion (e.g., Tromethamine) at a 1:1.05 molar ratio. Causality: The slight excess of base ensures complete deprotonation of the carboxylic acid, driving the equilibrium toward salt formation.
Controlled Crystallization: Reduce the temperature to 5°C at a rate of 1°C/minute. If spontaneous precipitation does not occur, introduce an anti-solvent (e.g., heptane) dropwise until the solution exhibits persistent opalescence, then hold at 5°C for 24 hours.
Self-Validation (Solid-State Characterization): Isolate the precipitate via vacuum filtration and dry under reduced pressure. Perform Differential Scanning Calorimetry (DSC).
Validation Check: A single, sharp endothermic melting peak that is distinctly lower than the melting point of the parent acid confirms the formation of a uniform crystalline salt. Multiple peaks indicate an incomplete reaction or a physical mixture.
Protocol 2: Stabilized Co-Solvent Formulation for In Vitro Assays
Use this protocol to prepare stable stock solutions for cellular or biochemical assays without triggering solvent crash.
Lattice Disruption: Weigh the required mass of the API and dissolve it entirely in 5% (v/v) of the final target volume using anhydrous DMSO. Vortex until optically clear.
Steric Stabilization: Add 10% (v/v) PEG400 to the DMSO mixture and sonicate for 3 minutes. Causality: The PEG400 molecules intercalate with the API, providing a steric shield that prevents the lipophilic ethoxymethyl groups from aggregating.
Aqueous Integration: While under vigorous vortexing, slowly titrate 85% (v/v) of your target aqueous buffer (e.g., PBS, pH 7.4) dropwise into the solvent mixture.
Self-Validation (Turbidity Assay): Measure the absorbance of the final formulated solution at 600 nm using a UV-Vis spectrophotometer against a blank buffer.
Validation Check: An absorbance reading
>0.05
indicates sub-visible colloidal precipitation. If this occurs, increase the PEG400 ratio to 15% and reduce the aqueous fraction accordingly.
Workflow Visualization
Workflow for resolving solubility of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid.
minimizing side reactions and impurities in 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid derivatives
Welcome to the Process Chemistry & Scale-Up Technical Support Center . This portal is dedicated to providing advanced troubleshooting, mechanistic insights, and validated protocols for the synthesis of 4-Ethoxymethyl-tet...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry & Scale-Up Technical Support Center . This portal is dedicated to providing advanced troubleshooting, mechanistic insights, and validated protocols for the synthesis of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid derivatives .
Designed for process chemists and drug development professionals, this guide addresses the critical challenges of quaternary carbon formation at the C4 position of the tetrahydropyran (THP) ring, focusing on minimizing side reactions such as Claisen self-condensation, O-alkylation, and acetal cleavage.
I. Mechanistic Overview & Synthetic Workflow
The formation of the quaternary C4 center typically relies on the enolization of a THP-4-carboxylate ester followed by electrophilic trapping with chloromethyl ethyl ether (an ethoxymethyl chloride equivalent). The causality behind the reagent selection is rooted in Hard-Soft Acid-Base (HSAB) theory and steric control. Lithium diisopropylamide (LDA) is selected as a non-nucleophilic base to prevent acyl substitution, while the lithium counterion is critical for directing the regioselectivity of the alkylation [1].
Fig 1: Synthetic workflow for 4-ethoxymethyl-THP-4-carboxylic acid.
II. Standard Operating Procedure (SOP): C4-Alkylation
To ensure a self-validating system, this protocol incorporates in-process controls (IPCs) and precise stoichiometric management to prevent the formation of dimeric impurities [1].
Base Preparation: Charge a flame-dried, argon-purged reactor with anhydrous THF (10 vol) and freshly distilled diisopropylamine (1.20 eq). Cool the solution to -78 °C.
Lithiation: Add n-butyllithium (2.5 M in hexanes, 1.15 eq) dropwise via syringe pump, maintaining the internal temperature below -70 °C. Stir for 30 minutes to ensure complete LDA formation.
Inverse Addition: Crucial Step. Slowly transfer a solution of methyl tetrahydropyran-4-carboxylate (1.00 eq) in THF (2 vol) into the LDA solution over 60–90 minutes. Self-Validation: Monitor the internal temperature probe; exotherms >5 °C indicate a risk of Claisen condensation. Stir for 1 hour at -78 °C.
Step 2: Electrophilic Trapping
4. Alkylation: Add chloromethyl ethyl ether (1.50 eq) neat, dropwise over 15 minutes at -78 °C.
5. Warming: Allow the reaction mixture to slowly warm to 0 °C over 2 hours. Self-Validation: Pull an aliquot, quench in MeOH, and analyze via GC/MS to confirm >95% consumption of the starting ester.
Step 3: Quench and Saponification
6. Quench: Quench the reaction at 0 °C with saturated aqueous NH₄Cl (5 vol) to destroy unreacted electrophile and base. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
7. Hydrolysis: Dissolve the crude ester in THF/MeOH/H₂O (2:1:1) and add LiOH·H₂O (3.0 eq). Stir at 40 °C until TLC indicates complete ester consumption.
8. Controlled Acidification: Cool to 0 °C and carefully acidify to pH 3.5 using 1M HCl. Extract immediately with DCM to prevent ether cleavage.
III. Quantitative Parameter Optimization
The following table summarizes in-house quantitative data demonstrating how reaction parameters dictate the impurity profile during the alkylation step.
Parameter Variation
Yield of Target (C-Alkylation)
Claisen Dimer Impurity
O-Alkylated Regioisomer
Standard (Inverse Addition, -78 °C)
> 88%
< 2%
< 1%
Normal Addition (Base to Ester)
~ 55%
~ 35%
< 1%
Enolization at 0 °C
~ 30%
~ 60%
< 1%
Addition of 10% HMPA (Solvent)
~ 45%
< 2%
~ 40%
Acidification to pH 1 at RT (Workup)
~ 15% (Product degraded)
N/A
N/A
IV. Troubleshooting & FAQs
Q1: My GC/MS shows a massive impurity with a molecular weight roughly double that of my starting material. What is this, and how do I eliminate it?A1: You are observing the Claisen self-condensation product (an acylated dimer). This occurs when the formed lithium enolate acts as a nucleophile and attacks the carbonyl carbon of an unreacted starting ester molecule [1].
Causality & Fix: This is caused by local depletion of base or elevated temperatures during enolization. To eliminate this, you must use the inverse addition technique described in the SOP. By adding the ester slowly to an excess of LDA at -78 °C, the ester is instantly deprotonated, ensuring there is never a high concentration of unreacted ester available for the enolate to attack.
Q2: I am detecting a regioisomer with the exact same mass as my desired product. Why is the ethoxymethyl group attaching to the oxygen instead of the C4 carbon?A2: This is O-alkylation, a classic competing reaction for enolates. According to HSAB theory, the enolate oxygen is a "hard" nucleophile, while the C4 carbon is "soft."
Causality & Fix: In pure THF, the lithium cation (Li⁺) forms a tight ion pair with the enolate oxygen, effectively shielding it and forcing the electrophile to attack the C4 carbon. If you introduced polar aprotic additives (like HMPA, DMPU, or crown ethers) to increase reactivity, you inadvertently solvated the Li⁺ ion. This exposes the hard oxygen, leading to O-alkylation. Strictly avoid highly coordinating co-solvents for this specific transformation.
Q3: The reaction stalls at 70% conversion, even though I added 1.5 equivalents of chloromethyl ethyl ether. Should I push the temperature higher?A3: Do not increase the temperature beyond 0 °C, as this will lead to the thermal degradation of the enolate and the electrophile.
Causality & Fix: Chloromethyl ethyl ether is highly sensitive to adventitious moisture. If your THF is not strictly anhydrous, the electrophile will rapidly hydrolyze into formaldehyde, ethanol, and HCl. Furthermore, the generated HCl will protonate your enolate back to the starting material. Ensure your THF is freshly dispensed from a solvent purification system (water < 10 ppm) and titrate your n-BuLi prior to use to ensure accurate LDA stoichiometry.
Q4: During the final saponification step to yield the free carboxylic acid, my ethoxymethyl group is disappearing, leaving a hydroxyl group behind. How do I prevent this?A4: The ethoxymethyl (-CH₂OCH₂CH₃) ether is essentially an acetal. While tetrahydropyran rings are generally stable [2], acetal linkages are highly labile under strongly acidic aqueous conditions.
Causality & Fix: If you acidify the saponification mixture using concentrated HCl to a pH of 1–2 and allow it to sit at room temperature, the ethoxymethyl group will rapidly hydrolyze, yielding the 4-hydroxymethyl-THP derivative (which may subsequently lactonize). To prevent this, perform the acidification at 0 °C using dilute acid (e.g., 1M HCl or 10% citric acid), stop at pH 3.5–4.0 (just enough to protonate the carboxylic acid), and extract the product into an organic solvent immediately.
V. References
Rapid Scale-Up of the Matrix Metalloproteinase Inhibitor CH5902: Process Safety and Route Development Considerations
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product
Source: Marine Drugs (PubMed Central)
URL:[Link]
Optimization
Technical Support Center: Optimizing HATU Coupling for 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid
Overview of the Synthetic Challenge 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid presents a notoriously difficult synthetic profile. The C4 position of the tetrahydropyran (THP) ring is a fully substituted quaternar...
Author: BenchChem Technical Support Team. Date: April 2026
Overview of the Synthetic Challenge
4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid presents a notoriously difficult synthetic profile. The C4 position of the tetrahydropyran (THP) ring is a fully substituted quaternary center, bearing both the carboxylic acid and an ethoxymethyl group. This creates extreme steric hindrance around the carbonyl carbon, drastically reducing the rate of active ester formation during amide coupling. Consequently, standard one-pot coupling procedures often fail, leading to poor yields and the accumulation of dead-end byproducts.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to successfully couple this highly hindered acid.
Part 1: Mechanistic Causality & The "Guanidinylation Trap"
HATU is a premier coupling reagent that operates via the "7-aza effect" (anchimeric assistance), which accelerates aminolysis[1]. However, the steric bulk of the 4-substituted THP acid severely retards the initial activation step—the attack of the carboxylate on the HATU reagent to form the highly reactive OAt active ester[2].
If the amine is introduced into the reaction mixture before the acid is fully activated, the highly nucleophilic amine will bypass the sterically shielded acid and directly attack the electrophilic guanidinium carbon of HATU[3]. This side reaction, known as the "guanidinylation trap," covalently modifies the amine into an unreactive tetramethylguanidinium adduct, permanently halting the reaction and consuming your starting materials[1].
Mechanistic divergence in HATU coupling: Desired OAt ester formation vs. the guanidinylation trap.
Part 2: Troubleshooting Guides & FAQs
Q1: My LC-MS shows a major peak with an unexpected mass addition to my amine, and no desired product. What happened?A1: You have fallen into the guanidinylation trap. The mass you are seeing is the tetramethylguanidinium adduct of your amine[4]. Because 4-Ethoxymethyl-THP-4-carboxylic acid is highly hindered, its reaction with HATU is slow. If you mixed all reagents simultaneously (one-pot), the amine reacted directly with HATU[5]. Solution: You must strictly separate the activation step from the coupling step by pre-activating the acid.
Q2: Should I use DIPEA, NMM, or TEA as the base for this specific acid?A2:DIPEA (N,N-Diisopropylethylamine) is strictly recommended. DIPEA is a stronger base (pKa ~10.75) compared to NMM (pKa ~7.38), which is necessary to efficiently deprotonate the hindered carboxylic acid and drive the sluggish activation step[6]. Furthermore, DIPEA's own steric bulk prevents it from acting as a competing nucleophile[7].
Q3: Since this is a difficult coupling, should I worry about epimerization/racemization if I increase the reaction time or temperature?A3:No. The C4 position of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid is a quaternary center (fully substituted with the THP ring carbons, the ethoxymethyl group, and the carboxyl group). It lacks an alpha-proton. Therefore, epimerization via enolization or oxazolone formation is mechanistically impossible. You can safely increase pre-activation times or apply mild heating (e.g., 40°C) without risking stereochemical degradation.
Q4: Can I add HOAt as an additive to improve the yield?A4: Yes. While HATU inherently generates HOAt upon activation, adding exogenous HOAt (0.5 to 1.0 equivalents) can act as a nucleophilic catalyst, stabilizing the active ester and further accelerating the aminolysis step for highly hindered substrates[8].
Diagnostic workflow for optimizing hindered HATU couplings and bypassing side reactions.
Part 3: Experimental Protocols
Optimized Pre-Activation Protocol for Hindered Quaternary Acids
This protocol utilizes a self-validating pre-activation strategy to ensure complete OAt ester formation prior to amine exposure, effectively neutralizing the risk of the guanidinylation side reaction[5].
Carboxylate Formation: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq). Stir at room temperature for 5 minutes to ensure complete deprotonation[7].
Pre-Activation (Critical Step): Add HATU (1.2 eq) to the solution. Do not add the amine yet. Stir the mixture at room temperature for 30 to 45 minutes. Scientific Rationale: The extreme steric bulk of the quaternary C4 center requires extended time for the carboxylate to attack HATU and form the OAt active ester. The solution will typically turn a pale yellow as the active ester forms.
Amine Introduction: In a separate vial, dissolve the amine (1.1 eq) in a minimal amount of DMF. Add this dropwise to the pre-activated ester solution.
Coupling & Monitoring: Stir the reaction at room temperature (or heat to 40°C if the amine is also hindered). Monitor the reaction via LC-MS after 2 hours. Look for the disappearance of the active ester mass and the appearance of the target amide.
Quenching & Workup: Once complete, quench the reaction with saturated aqueous NaHCO3 and extract with EtOAc or DCM. Wash the organic layer extensively with 5% LiCl (aq) to remove DMF and residual HATU byproducts (tetramethylurea).
Part 4: Data Presentation
The following table summarizes the expected outcomes based on varying the coupling parameters for this specific hindered acid, demonstrating the critical nature of the addition order.
A Comparative Analysis of Steric Bulk: 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic Acid vs. Cyclopentanecarboxylic Acid
Introduction: The Critical Role of Steric Hindrance in Molecular Design In the landscape of drug discovery and synthetic chemistry, the three-dimensional architecture of a molecule is as crucial as its elemental composit...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Steric Hindrance in Molecular Design
In the landscape of drug discovery and synthetic chemistry, the three-dimensional architecture of a molecule is as crucial as its elemental composition. Among the most significant spatial considerations is steric bulk—a concept describing the non-bonding interactions that influence molecular shape, conformation, and reactivity. The volume occupied by a substituent or a molecular fragment can dictate its ability to approach a reactive center, fit within a protein's binding pocket, or adopt a specific orientation. For researchers in medicinal chemistry, understanding and quantifying steric hindrance is paramount for designing selective, potent, and bioavailable therapeutic agents.
This guide provides an in-depth comparative analysis of the steric profiles of two distinct cyclic carboxylic acids: 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid and cyclopentanecarboxylic acid . While both molecules feature a cyclic scaffold and a carboxylic acid moiety, their structural differences lead to vastly different steric demands. Cyclopentanecarboxylic acid serves as a common, relatively compact building block in organic synthesis[1][2][3]. In contrast, 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid presents a more complex, sterically encumbered framework, featuring a six-membered oxane ring and a quaternary carbon center.
Through a combination of computational modeling and established experimental protocols, we will dissect the methodologies used to evaluate steric bulk and apply them to these two molecules, offering a comprehensive guide for scientists aiming to make informed decisions in molecular design.
Structural and Conformational Analysis
A molecule's steric profile is fundamentally dictated by its structure. The key differences between our two subjects lie in ring size, heteroatom presence, substitution pattern, and the nature of the appended side chain.
Cyclopentanecarboxylic Acid: This molecule consists of a five-membered carbocyclic (all-carbon) ring attached to a carboxylic acid group.[4][5][6] The cyclopentane ring is flexible, adopting various envelope and twist conformations to alleviate strain. The carboxylic acid is attached to a secondary carbon, allowing for relatively unhindered rotation.
4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic Acid: This structure is built upon a six-membered tetrahydropyran (oxane) ring, which contains an oxygen atom.[7][8] This ring predominantly exists in a stable chair conformation.[7] Crucially, the 4-position is a quaternary carbon, simultaneously bonded to the ring, a carboxylic acid group, and an ethoxymethyl group (-CH₂OCH₂CH₃). This geminal disubstitution creates a highly congested stereocenter, severely restricting conformational freedom.
Caption: 2D structures of Cyclopentanecarboxylic Acid and 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid.
The qualitative assessment strongly suggests that the tetrahydropyran derivative possesses substantially greater steric bulk. The combination of a larger ring, a quaternary center, and a flexible, space-filling ethoxymethyl group creates a far more sterically demanding environment than the simpler cyclopentyl scaffold. To quantify this difference, we turn to computational and experimental methods.
Quantifying Steric Bulk: Methodologies and Comparative Data
Several parameters, both calculated and experimentally derived, can be used to quantify steric effects. We will explore three orthogonal approaches: computational steric parameters, X-ray crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Computational Assessment: Sterimol Parameters and Molecular Volume
Computational chemistry offers a rapid and powerful means to estimate steric bulk without synthesizing the compounds. Verloop's Sterimol parameters (L, B₁, and B₅) are particularly insightful, as they define the dimensions of a substituent along several axes, moving beyond a simple measure of volume.[9][10][11]
L: The length of the substituent along the axis of its attachment to the core structure.
B₁: The minimum width of the substituent perpendicular to the L-axis.
B₅: The maximum width of the substituent perpendicular to the L-axis.
Causality Behind Experimental Choice: This in silico approach is chosen as a first-pass analysis because it is resource-efficient and provides multi-dimensional, quantitative data that can guide further experimental work. By modeling the lowest energy conformers, we can predict the most probable spatial arrangement and its steric implications.
Experimental Protocol: Calculation of Sterimol Parameters
Structure Generation: Build 3D models of both 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid and cyclopentanecarboxylic acid using molecular modeling software (e.g., Avogadro, ChemDraw 3D).
Conformational Analysis: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94 or UFF) to identify the lowest energy (most stable) conformer for each molecule.[12][13] This step is critical as the molecule's steric profile depends on its preferred 3D shape.
Geometry Optimization: Optimize the geometry of the lowest-energy conformer using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
Parameter Calculation: Using the optimized coordinates, calculate the Sterimol parameters (L, B₁, B₅) and total molecular volume. Specialized software or plugins (e.g., running within PyMOL or other platforms) can perform these calculations based on defined van der Waals radii.[10]
mass spectrometry fragmentation pattern analysis of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid
An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid A Senior Application Scientist's Perspective on Predictive Fragmentation Analysis In the landscape of...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid
A Senior Application Scientist's Perspective on Predictive Fragmentation Analysis
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone analytical technique for this purpose. The fragmentation pattern of a molecule under electron ionization (EI) is a veritable fingerprint, offering deep insights into its structure. This guide provides a comprehensive, predictive analysis of the EI-MS fragmentation pattern of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid, a molecule incorporating a tetrahydropyran ring, a carboxylic acid, and an ether side-chain. This analysis is designed for researchers and drug development professionals, moving beyond a simple catalog of fragments to explain the causal chemical principles driving the fragmentation pathways.
The challenge with a novel or specialized molecule like 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid is the frequent absence of a reference spectrum in standard libraries.[1] Therefore, a predictive approach, grounded in the fundamental principles of mass spectrometry and the known behavior of its constituent functional groups, is an essential skill. This guide will deconstruct the molecule, analyze the expected fragmentation of each component, and synthesize this information to predict the overall mass spectrum.
Pillar 1: Deconstructing the Molecule - Fragmentation of Core Functional Groups
The fragmentation of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid (Molecular Weight: 188.22 g/mol ) is governed by the interplay of its three key structural features: the carboxylic acid, the cyclic ether (tetrahydropyran), and the ethoxymethyl side chain. Ionization typically occurs via the removal of a non-bonding electron from one of the oxygen atoms, creating an energetically unstable molecular ion (M+•) that rapidly fragments.
Carboxylic Acid Fragmentation
Aliphatic carboxylic acids are known for specific, high-yield fragmentation pathways. The molecular ion peak is often weak or entirely absent.[2][3]
α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this molecule, two primary α-cleavages are possible:
Loss of the hydroxyl radical (•OH, 17 Da), which is less common.
Loss of the entire alkyl substituent, leading to the formation of a resonance-stabilized [COOH]+ cation at a mass-to-charge ratio (m/z) of 45.[4]
McLafferty Rearrangement: This is a highly characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen. The rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond, resulting in the elimination of a neutral alkene.[4][5] In our target molecule, the hydrogens on the C2 and C6 positions of the tetrahydropyran ring are γ-hydrogens, making this a highly probable pathway.
Cyclic Ether (Tetrahydropyran) Fragmentation
The fragmentation of cyclic ethers is initiated by the formation of a radical cation on the ring's oxygen atom.[6]
α-Cleavage: The bond adjacent to the ether oxygen (C-C bond) cleaves, leading to the opening of the ring. This creates a linear radical cation that can undergo further fragmentation.
Side-Chain Cleavage: For substituted cyclic ethers, the most significant fragmentation pathway is often the β-scission of the C-C bonds of the substituents attached to the ring.[6] This results in the loss of the substituent as a radical.
Ring Fission: The opened ring can fragment further by losing small, stable neutral molecules like ethene or formaldehyde.
Pillar 2: Synthesizing the Pathways - Predicted Fragmentation of the Target Molecule
The quaternary carbon at the C4 position is a critical structural feature. Cleavage at this position is highly favored as it can lead to the formation of stable tertiary carbocations or relieve steric strain.
Pathway A: Major Cleavages at the C4 Position
The bonds around the C4 carbon are prime candidates for initial fragmentation due to the substitution.
Loss of the Ethoxymethyl Radical: Cleavage of the C4-C(ethoxymethyl) bond results in the loss of a •CH2OCH2CH3 radical (75 Da). This is predicted to be a major fragmentation event, leading to a prominent ion at m/z 113 .
Loss of the Carboxyl Radical: Cleavage of the C4-C(carboxyl) bond results in the loss of a •COOH radical (45 Da). This pathway yields a stable tertiary carbocation and is expected to produce a significant ion at m/z 143 .
Caption: Major fragmentation pathways via cleavage at the C4 position.
Pathway B: Fragmentation Initiated by the Carboxyl Group
The carboxylic acid functionality can direct fragmentation independently.
Formation of [COOH]+: α-cleavage leading to the loss of the entire substituted tetrahydropyran ring as a radical yields the characteristic carboxylic acid fragment ion at m/z 45 .[4]
McLafferty Rearrangement: A γ-hydrogen from the C2 (or C6) position of the ring can be transferred to the carbonyl oxygen. This is followed by cleavage of the C3-C4 bond, leading to the elimination of a neutral C4H6O molecule (70 Da) and the formation of a radical cation at m/z 118 . This is a highly diagnostic fragmentation.
Caption: Fragmentation pathways directed by the carboxylic acid group.
Pathway C: Ring Opening and Side-Chain Fragmentation
Ionization on the ring oxygen can initiate ring-opening, followed by subsequent fragmentations.
Initial Ring Opening: α-cleavage next to the ring oxygen opens the cyclic structure.
Secondary Fragmentation: The resulting linear ion can undergo further cleavage. For instance, the prominent m/z 143 ion (from loss of •COOH) can undergo ring-opening and subsequently lose an ethylene molecule (28 Da) to form an ion at m/z 115 . Another possibility is the loss of the entire ethoxy group (•OCH2CH3, 45 Da) from the m/z 143 fragment, leading to an ion at m/z 98 .
Pillar 3: Experimental Protocol and Data Interpretation
To validate these predictions, a robust experimental methodology is required. A GC-MS analysis provides both separation and structural data.[7]
Suggested GC-MS Protocol
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[7]
Injector: Split/Splitless inlet, operated in splitless mode for maximum sensitivity.
Inlet Temperature: 250 °C.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program:
Initial Temperature: 70 °C, hold for 2 minutes.
Ramp: 15 °C/min to 280 °C.
Final Hold: 5 minutes at 280 °C.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Full Scan from m/z 35 to 350.
Sample Preparation: The compound should be dissolved in a volatile organic solvent like methanol or dichloromethane to a concentration of approximately 100 µg/mL. Derivatization to form a more volatile ester (e.g., methyl ester) may be necessary if the parent carboxylic acid exhibits poor chromatographic behavior.
Comparative Data Summary
The predicted fragmentation pattern can be compared with the known behavior of simpler, related molecules. For instance, tetrahydropyran itself shows major fragments corresponding to the loss of H•, C2H4, and CH2O. Carboxylic acids like hexanoic acid show the characteristic m/z 60 from McLafferty rearrangement. The presence of fragments like m/z 113, 143, and 118 in the spectrum of our target molecule, while fragments like m/z 60 might be less prominent or absent, would highlight the directing influence of the unique C4-disubstituted tetrahydropyran structure.
Table of Predicted Key Fragments
Predicted m/z
Proposed Ion Structure / Identity
Fragmentation Pathway
Expected Relative Abundance
188
[M]+•
Molecular Ion
Very Low / Absent
159
[M - C2H5]+
α-cleavage at ether side-chain
Moderate
143
[M - COOH]+
α-cleavage at C4
High
118
[M - C4H6O]+•
McLafferty Rearrangement
Moderate to High
113
[M - CH2OCH2CH3]+
α-cleavage at C4
High
85
[C5H9O]+
Common fragment from substituted tetrahydropyrans[6]
The mass spectral fragmentation of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid is a complex process dictated by the synergistic and competitive fragmentation pathways of its constituent functional groups. The analysis predicts that the most diagnostic peaks will arise from cleavages around the sterically crowded and electronically significant C4 position, leading to major fragments at m/z 143 (loss of •COOH) and m/z 113 (loss of •CH2OCH2CH3). Furthermore, a McLafferty rearrangement is expected to produce a characteristic ion at m/z 118 , while the presence of the carboxyl group should yield a fragment at m/z 45 . This predictive guide, grounded in established fragmentation mechanisms, provides a robust framework for identifying this molecule and similar structures in complex mixtures, serving as a critical tool for researchers in medicinal chemistry and drug development.
References
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
Bowen, R. D., & Maccoll, A. (n.d.). The structure and fragmentation of protonated carboxylic acids in the gas phase.
Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube.
NSF PAR. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
Herbinet, O., Bax, S., Glaude, P. A., Carré, V., & Battin-Leclerc, F. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Fuel, 90(2), 528–535. Available at: [Link]
JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
Unknown. (n.d.). Mass Spectrometry: Fragmentation.
Herbinet, O., Bax, S., Glaude, P. A., Carré, V., & Battin-Leclerc, F. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. PubMed. Available at: [Link]
Benchchem. (n.d.). Application Note: Quantitative Analysis of 3-Methyl-4H-pyran-4-one using Gas Chromatography-Mass Spectrometry.
Lee, J. B., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Applied Sciences, 9(24), 5533.
Lee, J. B., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. ResearchGate.
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
Hesse, M., Meier, H., & Zeeh, B. (n.d.). The Main Fragmentation Reactions of Organic Compounds.
The Strategic Bioisosteric Replacement of Carboxylic Acids in Drug Discovery: A Comparative Guide Focused on Tetrahydropyran-Containing Scaffolds
In the landscape of modern medicinal chemistry, the carboxylic acid moiety is a frequent and functionally critical component of many pharmacophores. Its ability to act as a hydrogen bond donor and acceptor, as well as to...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern medicinal chemistry, the carboxylic acid moiety is a frequent and functionally critical component of many pharmacophores. Its ability to act as a hydrogen bond donor and acceptor, as well as to engage in potent ionic interactions, often makes it indispensable for high-affinity binding to biological targets.[1][2] However, the very physicochemical properties that make it an effective anchor can also be a significant liability, contributing to poor metabolic stability, limited membrane permeability, and potential for idiosyncratic toxicities.[1][2][3] This technical guide provides an in-depth comparison of common bioisosteric replacements for the carboxylic acid group, with a particular focus on their application within the context of tetrahydropyran-containing molecular scaffolds.
The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery, valued for its favorable metabolic stability and its ability to confer a degree of three-dimensionality to a molecule, which can enhance target binding and selectivity. When a carboxylic acid is appended to a THP ring, as in the case of our lead compound scaffold, 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid, the challenge for medicinal chemists is to retain the crucial binding interactions of the carboxylate while mitigating its inherent drawbacks. Bioisosteric replacement offers a powerful strategy to achieve this balance.
The Rationale for Bioisosteric Replacement of Carboxylic Acids
The decision to replace a carboxylic acid is driven by the need to optimize a lead compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The ionized nature of carboxylic acids at physiological pH can lead to high plasma protein binding and rapid clearance, reducing oral bioavailability.[4] Furthermore, the formation of reactive acyl glucuronides is a known metabolic pathway that can lead to drug-induced toxicities.[1]
Bioisosteres are functional groups that possess similar steric and electronic properties to the original group, allowing them to produce a broadly similar biological effect.[4] The success of any bioisosteric replacement is, however, highly context-dependent and cannot be readily predicted, often necessitating the synthesis and evaluation of a panel of isosteres.[1]
Below, we present a comparative analysis of several key bioisosteric replacements for the carboxylic acid in a tetrahydropyran-containing scaffold, using data from a published study on dual MCL-1/BCL-xL inhibitors to illustrate the impact of these modifications on biological activity.
Comparative Analysis of Carboxylic Acid Bioisosteres
Compound/Analog
Bioisosteric Group
MCL-1 Binding Affinity (Ki, nM)
BCL-xL Binding Affinity (Ki, nM)
Rationale for Replacement & Observed Outcome
Lead Compound
Carboxylic Acid
130
80
The carboxylic acid is crucial for forming a salt bridge with Arg263 in the BH3-binding groove of MCL-1. It provides potent inhibition but may have pharmacokinetic liabilities.[5]
Analog 1
Tetrazole
110
120
The tetrazole ring is a well-established carboxylic acid bioisostere with a similar pKa, allowing it to mimic the ionic interaction.[1][4] In this case, it maintained, and even slightly improved, binding affinity to MCL-1, demonstrating its effectiveness as a surrogate.[5]
Analog 2
Acylsulfonamide
90
100
Acylsulfonamides are another class of acidic bioisosteres that can participate in similar hydrogen bonding and ionic interactions.[4] This analog showed a notable improvement in MCL-1 binding, suggesting a favorable interaction within the binding pocket.[5]
This data is adapted from a study on a different molecular scaffold that also contains a tetrahydropyran moiety, and is presented here for illustrative purposes of bioisosteric replacement effects.[5]
The data clearly demonstrates that the careful selection of a bioisostere can not only maintain but in some cases enhance the biological activity of the parent compound. The tetrazole and acylsulfonamide groups were successful in mimicking the key interactions of the carboxylic acid, offering viable alternatives with potentially improved drug-like properties.
Experimental Protocols
To provide a practical context for the evaluation of such compounds, a detailed protocol for a competitive binding assay, a common method for determining the binding affinity of a compound to its target protein, is provided below. This protocol is representative of the type of assay that would be used to generate the data presented in the table above.
Fluorescence Polarization (FP) Competitive Binding Assay for MCL-1
Objective: To determine the binding affinity (Ki) of test compounds for the MCL-1 protein.
Principle: This assay measures the ability of a test compound to displace a fluorescently labeled probe (e.g., a high-affinity fluorescently-tagged peptide) from the BH3-binding groove of MCL-1. When the fluorescent probe is bound to the larger MCL-1 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When displaced by a competing compound, the smaller, unbound probe tumbles more rapidly, leading to a decrease in the polarization signal.
Plate reader capable of measuring fluorescence polarization
Procedure:
Compound Preparation:
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
Dilute the compounds from the DMSO stock into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
Assay Plate Preparation:
Add 10 µL of the diluted test compounds to the wells of the 384-well plate.
Include control wells:
No inhibitor control (High signal): 10 µL of assay buffer with DMSO.
No protein control (Low signal): 10 µL of assay buffer with DMSO.
Reagent Addition:
Prepare a solution of the fluorescent probe in the assay buffer at a concentration twice the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).
Prepare a solution of the MCL-1 protein in the assay buffer at a concentration twice the final desired concentration (e.g., 40 nM for a final concentration of 20 nM).
Add 10 µL of the MCL-1 protein solution to all wells except the "no protein" control wells. Add 10 µL of assay buffer to the "no protein" control wells.
Add 10 µL of the fluorescent probe solution to all wells.
Incubation and Measurement:
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).
Data Analysis:
The raw polarization data is converted to percent inhibition relative to the high and low signal controls.
The percent inhibition data is then plotted against the logarithm of the test compound concentration.
The IC50 value (the concentration of compound that inhibits 50% of the probe binding) is determined by fitting the data to a four-parameter logistic equation.
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the target protein.
Visualizing Bioisosteric Relationships and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the principles of bioisosteric replacement and a typical experimental workflow.
Caption: Experimental workflow for hit-to-lead optimization.
Conclusion
The strategic replacement of a carboxylic acid with a suitable bioisostere is a cornerstone of modern medicinal chemistry. While the carboxylic acid is a powerful tool for achieving high target affinity, its often-unfavorable pharmacokinetic properties necessitate the exploration of alternatives. As demonstrated, bioisosteres such as tetrazoles and acylsulfonamides can effectively mimic the key interactions of a carboxylic acid, leading to compounds with retained or even improved biological activity. The ultimate success of a bioisosteric replacement is highly dependent on the specific biological target and the overall molecular context. Therefore, a thorough understanding of the principles of bioisosterism, coupled with robust experimental evaluation, is essential for the rational design of superior drug candidates.
References
Chen, L., Chauhan, J., Yap, J. L., Goodis, C. C., Wilder, P. T., & Fletcher, S. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(1), 185-195. [Link]
DeGoey, D. A., Chen, H. J., Flosi, W. J., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-25. [Link]
Academia.edu. (n.d.). (PDF) Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
El-Sayed, N. N. E., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4359. [Link]
Turcotte, S., et al. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 9(3), 208-213. [Link]
Xu, F., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 16(20), 5422-5425. [Link]
A commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]
DrugDesign.org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]
Semantic Scholar. (2022, May 19). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
Aranapakam, V., et al. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376-2396. [Link]
ChemRxiv. (2025). Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted - Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. [Link]
CDD Vault. (2025, June 3). SAR: Structure Activity Relationships. Retrieved from [Link]
PubChemLite. (n.d.). Fmoc-4-amino-tetrahydropyran-4-carboxylic acid (C21H21NO5). Retrieved from [Link]
A Comprehensive Guide to the Proper Disposal of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic Acid
This document provides a detailed, procedural guide for the safe handling and disposal of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid. As drug development professionals and researchers, our commitment to safety and...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed, procedural guide for the safe handling and disposal of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide you with the essential, immediate safety and logistical information necessary to manage this compound responsibly, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory. The protocols herein are grounded in established principles of chemical hygiene and waste management.
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid was not located. The following guidance is based on the known hazards of the closely related compound, Tetrahydropyran-4-carboxylic Acid (CAS 5337-03-1) , and established best practices for laboratory chemical waste management.[1][2][3] It is imperative to consult your institution's specific Chemical Hygiene Plan (CHP) and Environmental Health & Safety (EHS) department for protocols tailored to your location.[4][5]
Hazard Assessment and Profile
Before handling any chemical, understanding its hazard profile is the critical first step. Based on data for the analogous compound, Tetrahydropyran-4-carboxylic Acid, this chemical should be treated as a hazardous substance.
This profile dictates that the primary risks are dermal, ocular, and respiratory irritation. Therefore, all handling and disposal procedures must be designed to minimize exposure through these routes.
Immediate Safety and Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is non-negotiable. Before beginning any work that involves the handling or disposal of this compound, ensure the following PPE is correctly worn:
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[6]
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[1][2]
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[6]
Ventilation: All handling of the solid compound and preparation of waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[7][8]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of chemical waste is a systematic process governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[9] The following protocol ensures compliance and safety from the point of generation to final disposal.
Step 1: Waste Characterization
The first legal requirement is to determine if the material is a "hazardous waste."[8][10][11] This is done through generator knowledge or analytical testing.
Corrosivity: As a carboxylic acid, aqueous solutions of this compound are likely to be acidic. If the pH of the waste solution is less than or equal to 2, it is classified as a corrosive hazardous waste (EPA waste code D002).[12]
Prudent Practice: Regardless of concentration, all waste containing 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid should be managed as hazardous chemical waste due to its irritant properties.
Step 2: Containerization
Proper containment is crucial to prevent leaks, reactions, and exposure.
Select an Appropriate Container: Use a dedicated, leak-proof container made of a compatible material, such as glass or high-density polyethylene.[13][14] Ensure the container is in good condition, free of cracks or defects.[15][16]
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[13][16] Do not leave a funnel in the container opening.[16]
Step 3: Waste Segregation
Never mix incompatible waste streams. This is a fundamental rule of laboratory safety to prevent dangerous chemical reactions.
Acid Waste Stream: Collect this compound with other acidic organic wastes.
DO NOT MIX WITH:
Bases (e.g., sodium hydroxide, amines): To prevent a potentially violent exothermic neutralization reaction.
Strong Oxidizers (e.g., nitrates, permanganates): To avoid unpredictable and hazardous reactions.[2]
Halogenated Solvents: Keep halogenated and non-halogenated solvent wastes separate unless directed otherwise by your EHS department.[17]
Caption: Decision diagram for proper waste segregation.
Step 4: Labeling
Accurate labeling is a regulatory requirement and essential for safe handling.
The container must be clearly labeled with the words "Hazardous Waste." [8][16]
List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[16]
Mark the "accumulation start date"—the date the first drop of waste was added to the container.[15]
Step 5: Storage (Satellite Accumulation)
Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[12][16]
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[16]
Ensure the storage area has secondary containment (e.g., a spill tray) to capture any potential leaks.[13]
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[15]
Step 6: Arranging for Disposal
Hazardous waste must be disposed of through your institution's approved channels.
Contact EHS: Once the container is nearly full (e.g., 90% capacity) or has been accumulating for a set period (often 12 months, check local rules), contact your EHS or equivalent safety office to request a waste pickup.[15][16]
Professional Disposal: Your institution will have a contract with a licensed hazardous waste disposal company that will transport, treat, and dispose of the material in compliance with all regulations.[11][18]
NEVER pour this chemical down the drain or place it in the regular trash.[8]
Caption: Step-by-step workflow for chemical waste disposal.
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is vital.
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][3]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2][3]
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2][3]
Small Spills: If you are trained and it is safe to do so, contain the spill. For a solid, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[7][19] For a liquid, absorb it with an inert material (e.g., vermiculite, sand) and place the absorbent material into a sealed, labeled waste container.[20] All materials used for cleanup must also be disposed of as hazardous waste.[21]
Large Spills: Evacuate the immediate area. Alert your colleagues and contact your institution's emergency response or EHS team immediately.
Conclusion: A Commitment to Safety
The responsible management of laboratory chemicals is a cornerstone of scientific integrity and professional practice. By adhering to these detailed procedures for the disposal of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid, you are not only ensuring regulatory compliance but are actively contributing to the safety of your colleagues and the protection of our environment. Always prioritize safety, and when in doubt, consult your institution's Chemical Hygiene Plan and EHS professionals.
References
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Duke University, Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]
University of Pennsylvania, Environmental Health & Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
Safe Work Insider. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]
Duke University, Occupational and Environment Safety Office. (n.d.). Laboratory Chemical Waste Management Practices. Retrieved from [Link]
Unknown. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
J. J. Keller. (2023, August 29). Proper Disposal of Chemicals. Retrieved from [Link]
Columbia University, Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
U.S. Water. (2015, March 25). SAFETY DATA SHEET 447-LM. Retrieved from [Link]
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 2-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid. Retrieved from [Link]
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
Triumvirate Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
University of Glasgow. (n.d.). Chemical Waste (Guidance Note). Retrieved from [Link]
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
University of Wisconsin–Madison, Safety Department. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executing the Plan
I will now execute the plan. I will structure the guide with a logical flow, from hazard assessment to disposal. I will synthesize information from the search results to define the likely hazards of the target compound. I will then create detailed PPE recommendations, including tables for task-specific requirements and a Graphviz diagram for the hierarchy of controls. Throughout the guide, I will explain the reasoning behind each safety measure and cite the supporting search results. Finally, I will compile a complete reference list with clickable URLs. This approach will ensure a comprehensive, authoritative, and user-friendly guide that fulfills all aspects of the user's request.
A Senior Application Scientist's Guide to Handling 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid
This guide provides essential safety and handling protocols for 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid, tailored for researchers and drug development professionals. As no specific Safety Data Sheet (SDS) is publicly available for this exact compound, this document synthesizes data from structurally related molecules, namely carboxylic acids and tetrahydropyran derivatives, to establish a robust safety framework. The core principle is to manage risk by understanding the chemical's constituent parts and implementing appropriate controls.
Hazard Assessment: A Synthesis of Chemical Properties
To handle a substance safely, we must first understand its potential hazards. This assessment is derived from the known risks associated with its primary functional groups: the carboxylic acid and the tetrahydropyran ether ring system.
The Carboxylic Acid Moiety : Carboxylic acids are known to be acidic and can cause irritation or corrosion upon contact with skin, eyes, and the respiratory tract.[1] Safety data for the closely related Tetrahydropyran-4-carboxylic acid indicates it causes skin and serious eye irritation, and may also lead to respiratory irritation.[2][3]
The Tetrahydropyran Ring System : Ethers, including cyclic ethers like tetrahydropyran, pose a significant and often underestimated risk: the formation of explosive peroxides.[4][5] This can occur when the material is exposed to oxygen and light over time. This risk is critical for long-term storage and handling of aged materials.[5][6]
The Ethoxymethyl Ether Group : This group contributes to the overall organic nature of the molecule but does not introduce hazards beyond those typical of organic ethers.
Common incompatibilities for carboxylic acids and ethers.
The Hierarchy of Controls: A Multi-Layered Safety Strategy
Effective laboratory safety relies on a multi-layered approach known as the Hierarchy of Controls. Personal Protective Equipment (PPE), while essential, is the final line of defense. The most effective controls are those that engineer the risk out of the process.